molecular formula C8H13N B1611609 4-Ethynyl-1-methylpiperidine CAS No. 91324-39-9

4-Ethynyl-1-methylpiperidine

Cat. No.: B1611609
CAS No.: 91324-39-9
M. Wt: 123.2 g/mol
InChI Key: GKSZTGKBJYXEET-UHFFFAOYSA-N
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Description

4-Ethynyl-1-methylpiperidine ( 91324-39-9) is a valuable nitrogen-containing heterocyclic building block in medicinal chemistry and pharmaceutical research. With the molecular formula C 8 H 13 N and a molecular weight of 123.20 g/mol, this compound is characterized by the integration of a piperidine ring, a methyl group on the nitrogen atom, and a reactive ethynyl (acetylene) moiety at the 4-position . This unique structure makes it a versatile scaffold for the synthesis of more complex molecules, particularly through metal-catalyzed coupling reactions, such as the Click chemistry Huisgen cycloaddition, leveraging the ethynyl group as a key reactive handle. Research into analogous ethynylpiperidine derivatives has demonstrated their significance in developing compounds with diverse biological profiles. Studies have shown that ethynyl-substituted piperidines can exhibit deep analgesic activity, moderate antibacterial action against pathogens like Escherichia coli and Staphylococcus aureus , and antispasmotic properties in various experimental models . The presence of the ethynyl group has been directly linked to these pharmacological activities, as derivatives without this functional group showed markedly reduced or no efficacy . As a supplied chemical, it is typically stored sealed in dry conditions, under an inert atmosphere and at cool temperatures (2-8°C) to ensure stability . This product is intended for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are advised to consult the safety data sheet and adhere to all laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethynyl-1-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c1-3-8-4-6-9(2)7-5-8/h1,8H,4-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSZTGKBJYXEET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60533182
Record name 4-Ethynyl-1-methylpiperidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91324-39-9
Record name 4-Ethynyl-1-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60533182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Ethynyl-1-methylpiperidine chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Ethynyl-1-methylpiperidine: Properties, Synthesis, and Applications

Introduction

4-Ethynyl-1-methylpiperidine is a versatile heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates two key pharmacophores: the piperidine ring and a terminal alkyne. The piperidine moiety is a privileged scaffold found in numerous approved pharmaceuticals, valued for its ability to impart favorable physicochemical properties such as aqueous solubility and metabolic stability.[1] The terminal ethynyl group serves as a highly functional chemical handle, enabling a wide array of synthetic transformations crucial for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 4-Ethynyl-1-methylpiperidine, tailored for scientists and professionals in the field.

Chemical Structure and Physicochemical Properties

The structural foundation of 4-Ethynyl-1-methylpiperidine consists of a saturated six-membered piperidine ring, substituted with a methyl group on the nitrogen atom and an ethynyl group at the C4 position. The molecule is achiral. It is commonly supplied and used as a free base or as a more stable hydrochloride salt.

Caption: Chemical structure of 4-Ethynyl-1-methylpiperidine.

Table 1: Physicochemical Properties of 4-Ethynyl-1-methylpiperidine and its Hydrochloride Salt

Property4-Ethynyl-1-methylpiperidine (Free Base)4-Ethynyl-1-methylpiperidine HClReference(s)
CAS Number 91324-39-92230798-28-2[2]
Molecular Formula C₈H₁₃NC₈H₁₄ClN[2]
Molecular Weight 123.20 g/mol 159.66 g/mol [2]
Appearance Data not available (likely an oil)White solid
Purity Vendor-specific≥96% (typical)
Storage Conditions Sealed in dry, 2-8°CAmbient temperature[2]
SMILES Code CN1CCC(C#C)CC1CN1CCC(C#C)CC1.Cl[2]
InChI Key VFFZTOCMQCEVBY-UHFFFAOYSA-NVFFZTOCMQCEVBY-UHFFFAOYSA-N

Spectroscopic Profile

Spectroscopic analysis is fundamental for the structural verification and purity assessment of 4-Ethynyl-1-methylpiperidine. The expected data from key analytical techniques are outlined below.

2.1 ¹H NMR Spectroscopy

The proton NMR spectrum provides distinct signals corresponding to each unique proton environment in the molecule.

  • Ethynyl Proton (-C≡C-H): A singlet or a narrow triplet (due to long-range coupling) is expected around δ 2.0-2.5 ppm.

  • Piperidine Protons (axial and equatorial): A complex series of multiplets would appear in the region of δ 1.5-3.0 ppm. Protons on carbons adjacent to the nitrogen (C2/C6) will be further downfield than those at C3/C5.

  • N-Methyl Protons (-N-CH₃): A sharp singlet is anticipated around δ 2.2-2.5 ppm.

2.2 ¹³C NMR Spectroscopy

The carbon NMR spectrum complements the ¹H NMR data for structural confirmation.

  • Alkyne Carbons (-C≡C-): Two distinct signals are expected in the δ 65-90 ppm range. The substituted carbon (-C≡C-R) will be downfield of the terminal alkyne carbon (-C≡C-H).

  • Piperidine Carbons: Signals for the piperidine ring carbons will appear in the δ 25-60 ppm region. The carbons adjacent to the nitrogen (C2/C6) will be the most downfield within this group.

  • N-Methyl Carbon (-N-CH₃): A signal is expected around δ 45-50 ppm.

2.3 Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the key functional groups present in the molecule.[3]

  • ≡C-H Stretch: A sharp, strong absorption band is expected around 3300 cm⁻¹, characteristic of a terminal alkyne.[4]

  • C≡C Stretch: A weak to medium absorption band will appear in the region of 2100-2150 cm⁻¹.

  • C-H Stretch (Aliphatic): Multiple bands will be observed between 2800-3000 cm⁻¹ corresponding to the C-H bonds of the piperidine ring and the methyl group.[4]

2.4 Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): For the free base, the electron impact (EI) or electrospray ionization (ESI) mass spectrum will show a molecular ion peak at m/z = 123.20.

Synthesis and Reactivity

3.1 Synthesis Protocol

A robust and common method for synthesizing 4-ethynylpiperidine derivatives involves the reaction of a corresponding 4-piperidone with an ethynylating agent. The synthesis of 4-Ethynyl-1-methylpiperidine typically starts from the commercially available 1-methyl-4-piperidone.[5][6]

synthesis_workflow start 1-Methyl-4-piperidone step1 Step 1: Nucleophilic Addition of Acetylide start->step1 reagents Ethynylmagnesium bromide or Lithium acetylide in THF reagents->step1 intermediate 4-Ethynyl-1-methylpiperidin-4-ol (Intermediate) step1->intermediate step2 Step 2: Dehydration (Elimination of Water) intermediate->step2 reagents2 Dehydrating Agent (e.g., Burgess reagent or Martin sulfurane) reagents2->step2 product 4-Ethynyl-1-methylpiperidine (Final Product) step2->product

Caption: Synthetic workflow for 4-Ethynyl-1-methylpiperidine.

Step-by-Step Methodology:

  • Acetylide Formation (if starting from acetylene): Acetylene gas is bubbled through a solution of a strong base (e.g., n-butyllithium or a Grignard reagent) in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperature (typically -78°C) to generate the acetylide anion. Alternatively, a pre-formed solution of lithium acetylide or ethynylmagnesium bromide can be used.

  • Nucleophilic Addition: A solution of 1-methyl-4-piperidone in THF is added dropwise to the acetylide solution at low temperature.[5] The acetylide anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the piperidone.

  • Aqueous Workup: The reaction is quenched by the careful addition of an aqueous solution (e.g., saturated ammonium chloride) to protonate the resulting alkoxide, yielding the tertiary alcohol intermediate, 4-ethynyl-1-methylpiperidin-4-ol.[7]

  • Dehydration/Elimination: The intermediate alcohol is then subjected to a dehydration reaction to eliminate water and form the target alkyne. This step often requires specific reagents to avoid rearrangement or other side reactions. While not explicitly detailed in readily available literature for this specific compound, analogous transformations suggest the use of reagents like Martin sulfurane or Burgess reagent for clean elimination.

  • Purification: The final product is purified using standard laboratory techniques such as column chromatography or distillation.

3.2 Reactivity and Synthetic Utility

The synthetic value of 4-Ethynyl-1-methylpiperidine lies in the reactivity of its terminal alkyne. This functional group is a cornerstone of modern organic synthesis, enabling access to a diverse range of molecular scaffolds.

  • Sonogashira Coupling: The terminal alkyne can be coupled with aryl or vinyl halides in the presence of a palladium catalyst and a copper(I) co-catalyst to form substituted alkynes. This is a powerful C-C bond-forming reaction widely used in drug discovery.

  • Click Chemistry: It is an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, allowing for the efficient and regioselective formation of 1,2,3-triazole linkages. This reaction is prized for its high yield, mild conditions, and tolerance of various functional groups.

  • Other Alkyne Reactions: The compound can undergo various other transformations characteristic of terminal alkynes, including hydroamination, hydroboration, and Cadiot-Chodkiewicz coupling.

  • Tertiary Amine: The N-methylpiperidine nitrogen is basic and can be protonated to form salts, enhancing aqueous solubility. It can also participate in reactions as a nucleophile or base, depending on the conditions.

Applications in Research and Drug Development

The combination of a privileged piperidine core and a versatile alkyne handle makes 4-Ethynyl-1-methylpiperidine a valuable building block in the synthesis of biologically active molecules.[1]

  • Fragment-Based Drug Discovery (FBDD): Its relatively small size and key functional groups make it an attractive fragment for screening against biological targets.

  • Lead Optimization: The ethynyl group provides a strategic point for modification. Medicinal chemists can use it to append different substituents to explore the structure-activity relationship (SAR) of a lead compound, fine-tuning its potency, selectivity, and pharmacokinetic properties.[8]

  • Synthesis of Complex Molecules: It serves as a precursor for more complex heterocyclic systems and targeted therapeutic agents. For instance, piperidine derivatives are integral to compounds targeting a wide range of receptors and enzymes, including those involved in central nervous system disorders and oncology.[9][10]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 4-Ethynyl-1-methylpiperidine and its derivatives.

  • Consult the Safety Data Sheet (SDS): Always review the latest SDS provided by the supplier before use.[11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[12]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.

  • Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.[12]

References

  • Google Patents. (n.d.). Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • PubChem. (n.d.). 4-Ethynylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-ethynyl-1-methylpiperidin-4-ol. Université du Luxembourg. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-1-methylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.
  • Molecules. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Methyl-4-piperidone. Retrieved from [Link]

  • PubMed Central. (2021). Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2. National Library of Medicine. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • Jubilant Ingrevia. (n.d.). N-Methylpiperidine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Piperidinol, 1-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]

  • Defense Technical Information Center. (1992). Piperidine Synthesis. Retrieved from [Link]

  • PubMed. (2018). Discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) as a highly potent ABL kinase inhibitor. National Library of Medicine. Retrieved from [Link]

  • PubMed. (2024). N-Benzyl piperidine Fragment in Drug Discovery. National Library of Medicine. Retrieved from [Link]

  • YouTube. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS. ChemComplete. Retrieved from [Link]

  • PubChem. (n.d.). 4-chloro-N-methylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure?. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). METHYL 4-ETHYNYL-4-(PHENYLAMINO)-1-PIPERIDINEPROPANOATE. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Solubility Profile of 4-Ethynyl-1-methylpiperidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethynyl-1-methylpiperidine is a substituted heterocyclic amine of interest in medicinal chemistry and drug discovery due to its structural motifs that can be valuable for designing novel therapeutic agents. The piperidine ring is a common scaffold in many pharmaceuticals, and the ethynyl group offers a versatile handle for further chemical modifications.[1] A thorough understanding of the solubility of this compound in various organic solvents is paramount for its synthesis, purification, formulation, and in vitro/in vivo testing. This technical guide provides a comprehensive analysis of the predicted solubility of 4-Ethynyl-1-methylpiperidine, the underlying physicochemical principles, and a detailed experimental protocol for its quantitative determination.

Molecular Structure and Physicochemical Properties Analysis

To predict the solubility of 4-Ethynyl-1-methylpiperidine, it is crucial to analyze its molecular structure and the resulting physicochemical properties.

  • Piperidine Ring: The core of the molecule is a saturated six-membered heterocycle containing a nitrogen atom. This ring structure is generally non-planar and exists in a chair conformation.[2]

  • Tertiary Amine: The nitrogen atom is tertiary, bonded to two carbons within the ring and a methyl group. Tertiary amines are proton acceptors and can participate in dipole-dipole interactions due to the polar C-N bonds. Unlike primary and secondary amines, they cannot act as hydrogen bond donors.[3][4]

  • Ethynyl Group: The carbon-carbon triple bond of the ethynyl group is relatively nonpolar, contributing to the molecule's overall lipophilicity. The sp-hybridized carbons of the alkyne are more electronegative than sp3-hybridized carbons, leading to a weak dipole moment. Alkynes primarily exhibit weak van der Waals forces (London dispersion forces).[5][6]

  • Overall Polarity: The presence of the tertiary amine group imparts a degree of polarity to the molecule. However, the hydrocarbon backbone of the piperidine ring and the ethynyl group are nonpolar. This amphiphilic nature suggests that the solubility of 4-Ethynyl-1-methylpiperidine will be highly dependent on the polarity of the solvent.

Predicted Solubility Profile

Solvent Category Solvent Polarity Index (P') Predicted Solubility Rationale for Prediction
Polar Protic Methanol5.1High / MiscibleThe tertiary amine can act as a hydrogen bond acceptor with the hydroxyl group of methanol. Favorable dipole-dipole interactions.
Ethanol4.3High / MiscibleSimilar to methanol, strong potential for hydrogen bonding and dipole-dipole interactions.
Isopropanol3.9High / MiscibleGood solubility is expected due to hydrogen bonding and dipole-dipole interactions.
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2HighStrong dipole-dipole interactions between the polar regions of the solute and the highly polar solvent.
Acetonitrile5.8HighFavorable dipole-dipole interactions are anticipated.
Acetone5.1HighThe ketone group can interact favorably with the polar part of the molecule.
Dichloromethane (DCM)3.1HighGood balance of polarity to dissolve the compound.
Tetrahydrofuran (THF)4.0HighThe ether oxygen can act as a hydrogen bond acceptor, and the overall polarity is suitable.
Nonpolar Toluene2.4Moderate to HighThe aromatic ring of toluene can interact with the nonpolar regions of the molecule via van der Waals forces.
Hexane0.1Low to ModerateThe nonpolar nature of hexane will have limited favorable interactions with the polar tertiary amine group.
Diethyl Ether2.8Moderate to HighThe ether provides some polarity and can act as a hydrogen bond acceptor.

Theoretical Framework for Solubility

The dissolution of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For 4-Ethynyl-1-methylpiperidine to dissolve, the energy gained from solute-solvent interactions must overcome the energy of the solute-solute and solvent-solvent interactions.

The primary intermolecular forces at play for 4-Ethynyl-1-methylpiperidine are:

  • Dipole-Dipole Interactions: The polar C-N bonds in the piperidine ring create a molecular dipole moment, allowing for electrostatic interactions with polar solvent molecules.[9]

  • London Dispersion Forces: These are weak, temporary forces that exist between all molecules and will be the primary mode of interaction with nonpolar solvents. The larger surface area of the molecule allows for significant cumulative dispersion forces.[6]

  • Hydrogen Bond Acceptance: The lone pair of electrons on the nitrogen atom of the tertiary amine can act as a hydrogen bond acceptor, leading to strong interactions with protic solvents like alcohols.[4]

G cluster_solute 4-Ethynyl-1-methylpiperidine Solute C₈H₁₃N Protic Polar Protic (e.g., Methanol) Solute->Protic  H-Bond Acceptance + Dipole-Dipole + Dispersion Forces Aprotic Polar Aprotic (e.g., DMSO) Solute->Aprotic  Dipole-Dipole + Dispersion Forces Nonpolar Nonpolar (e.g., Hexane) Solute->Nonpolar  Dispersion Forces G A 1. Sample Preparation Add excess solute to a known volume of solvent in a vial. B 2. Equilibration Shake at a constant temperature (e.g., 25°C) for 24-48 hours. A->B C 3. Phase Separation Centrifuge to pellet undissolved solid. B->C D 4. Sample Collection Carefully withdraw an aliquot of the supernatant and filter. C->D E 5. Dilution Dilute the filtered sample to a concentration within the analytical range. D->E F 6. Quantification Analyze by HPLC or UV-Vis spectroscopy. E->F

Sources

The Definitive Guide to X-ray Crystallography of 4-Ethynyl-1-methylpiperidine Derivatives: From Synthesis to Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

The 4-ethynyl-1-methylpiperidine scaffold is a key pharmacophore in modern drug discovery, valued for its role in creating potent and selective ligands for a range of biological targets. Understanding the precise three-dimensional structure of its derivatives is paramount for structure-activity relationship (SAR) studies and rational drug design. Single-crystal X-ray crystallography stands as the definitive method for obtaining this atomic-level information. This guide provides a comprehensive, field-proven walkthrough of the entire crystallographic workflow, from the synthesis of diverse derivatives to the intricacies of structure solution and refinement, grounded in scientific integrity and practical expertise.

The Strategic Importance of 4-Ethynyl-1-methylpiperidine in Medicinal Chemistry

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural alkaloids, prized for its favorable pharmacokinetic properties.[1][2] The addition of a 4-ethynyl group provides a rigid, linear substituent that can probe deep into binding pockets and serve as a versatile synthetic handle for further functionalization via click chemistry or Sonogashira coupling. The N-methyl group often enhances metabolic stability and modulates receptor affinity. Consequently, derivatives of 4-ethynyl-1-methylpiperidine are of significant interest in the development of novel therapeutics.[3]

The Crystallographic Workflow: A Holistic Approach

Obtaining a high-quality crystal structure is a multi-step process where success in each stage is contingent on the meticulous execution of the preceding one. This guide will dissect each phase, providing not just the "how" but the critical "why" behind each experimental choice.

workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination Synthesis Derivative Synthesis Purification Purification Synthesis->Purification Screening Solvent Screening Purification->Screening Growth Crystal Growth Screening->Growth Mounting Crystal Mounting Growth->Mounting DataCollection X-ray Diffraction Mounting->DataCollection Processing Data Processing DataCollection->Processing Solution Structure Solution Processing->Solution Refinement Refinement & Validation Solution->Refinement Analysis Conformational Analysis Intermolecular Interactions Refinement->Analysis Structural Analysis

Figure 1: A comprehensive workflow for the X-ray crystallography of 4-ethynyl-1-methylpiperidine derivatives.

Synthesis and Purification: The Foundation of Quality Crystals

The journey to a crystal structure begins with the synthesis of high-purity material. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

Synthetic Strategies for Derivatization

A modular synthetic approach is crucial for generating a library of derivatives for SAR studies. Starting from a common intermediate, such as 1-Boc-4-ethynylpiperidine, various functionalities can be introduced.

Example Synthetic Protocol: N-Alkylation and Functionalization

  • Starting Material: 1-Boc-4-ethynylpiperidine (commercially available).[2]

  • Deprotection: Removal of the Boc protecting group using an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • N-Methylation: Reductive amination using formaldehyde and a reducing agent like sodium triacetoxyborohydride. This yields the core 4-ethynyl-1-methylpiperidine.

  • Derivatization: The ethynyl group can be further functionalized. For instance, a Sonogashira coupling with an aryl halide can introduce aromatic substituents, creating a diverse set of compounds for crystallization trials.

Rigorous Purification

Purification is a non-negotiable step. The choice of method depends on the properties of the synthesized derivative.

  • Flash Column Chromatography: Effective for removing unreacted starting materials and byproducts of different polarities.

  • Recrystallization: An excellent final purification step that can yield material of >99% purity.[4] The crude product is dissolved in a minimum amount of a hot solvent and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the mother liquor.

The Art and Science of Crystallization

Growing diffraction-quality single crystals is often the most challenging part of the process. It is an empirical science that relies on inducing a supersaturated state from which a single, well-ordered crystal nucleates and grows.[5]

Solvent Selection: The Critical First Step

The ideal solvent or solvent system will dissolve the compound moderately at high temperatures and poorly at room temperature. A preliminary solubility screen with a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, acetone, hexane, water) is essential.[6]

Common Crystallization Techniques for Piperidine Derivatives

For small, relatively non-polar molecules like many 4-ethynyl-1-methylpiperidine derivatives, the following methods are often successful:

  • Slow Evaporation: A solution of the compound in a relatively volatile solvent is left undisturbed in a loosely covered vial. As the solvent evaporates, the concentration of the compound increases, leading to crystallization.[7] This method is simple and effective but offers less control over the rate of crystal growth.

  • Vapor Diffusion: This is a highly controlled and often superior method.[7] A concentrated solution of the compound is placed in a small, open container, which is then sealed inside a larger vessel containing a "poor" solvent (an anti-solvent) in which the compound is insoluble. The vapor of the poor solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

  • Solvent/Anti-Solvent Layering: A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.[8]

Experimental Protocol: Crystallization by Vapor Diffusion

  • Prepare the Solution: Dissolve 5-10 mg of the purified derivative in a minimal amount (e.g., 0.5 mL) of a "good" solvent (e.g., dichloromethane or ethyl acetate) in a small vial.

  • Set up the Chamber: Place the small vial inside a larger, sealable jar containing a larger volume (e.g., 2-3 mL) of an "anti-solvent" (e.g., hexane or pentane).

  • Seal and Incubate: Seal the jar tightly and leave it undisturbed at a constant temperature (e.g., room temperature or 4°C).

  • Monitor: Check for crystal growth over several days to weeks. High-quality crystals should be clear, with well-defined faces.

X-ray Diffraction: Capturing the Blueprint

Once a suitable crystal is obtained, the next step is to collect the X-ray diffraction data. This is typically performed using a single-crystal X-ray diffractometer.

Data Collection

The crystal is mounted on a goniometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms, which improves the quality of the diffraction data. The crystal is then rotated in a monochromatic X-ray beam, and the diffracted X-rays are recorded by a detector. A complete dataset consists of hundreds of images taken at different crystal orientations.[9]

From Diffraction Pattern to 3D Structure: Solution and Refinement

The collected diffraction data is a reciprocal space representation of the crystal's electron density. The process of converting this data into a 3D atomic model involves several computational steps.[10]

Data Processing and Structure Solution

The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors. The resulting file contains a list of unique reflections and their intensities. The "phase problem" is then solved using direct methods or Patterson techniques to generate an initial electron density map.[9] From this map, an initial model of the molecule can be built.

Structure Refinement

Refinement is an iterative process of adjusting the atomic model (positions, thermal parameters) to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data.[5][8] This is typically done using least-squares minimization.

Key Refinement Parameters:

  • R-factors (R1 and wR2): These are measures of the agreement between the model and the data. Lower values indicate a better fit. Final R1 values for small molecules are typically below 5-7%.

  • Goodness-of-Fit (GooF): Should be close to 1.0 for a good refinement.

  • Displacement Parameters (ADPs or B-factors): These model the thermal motion of the atoms.

For flexible molecules like piperidine derivatives, which can exhibit conformational disorder, careful refinement is crucial.[11] It may be necessary to model multiple conformations of the piperidine ring or its substituents.

refinement_cycle InitialModel Initial Model (from Structure Solution) Refine Least-Squares Refinement InitialModel->Refine DifferenceMap Calculate Difference Fourier Map (Fo-Fc) Refine->DifferenceMap Validation Validation: - Check R-factors - Geometric checks Refine->Validation ModelUpdate Update Model: - Add/remove atoms - Correct positions - Model disorder DifferenceMap->ModelUpdate ModelUpdate->Refine Iterate Validation->ModelUpdate Model needs improvement FinalModel Final Validated Model Validation->FinalModel Model is satisfactory

Figure 2: The iterative cycle of crystallographic structure refinement.

Case Study: Structural Analysis of a 4-Ethynylpiperidine Derivative

To illustrate the practical application of these principles, we will consider the crystal structure of 1-(2-ethoxyethyl)-4-ethynyl-4-benzoyloxypiperidine hydrochloride.[12] This structure provides valuable insights into the conformational preferences and intermolecular interactions of this class of compounds.

Table 1: Crystallographic Data for 1-(2-ethoxyethyl)-4-ethynyl-4-benzoyloxypiperidine hydrochloride [12]

ParameterValue
Chemical FormulaC₁₈H₂₄ClNO₃
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.123(1)
b (Å)8.987(1)
c (Å)20.145(2)
β (°)98.78(1)
Volume (ų)1812.3(3)
Z4
Final R1 [I > 2σ(I)]0.0375
wR2 (all data)0.1098
Conformational Analysis of the Piperidine Ring

The piperidine ring in this structure adopts a slightly distorted chair conformation, which is the most stable conformation for six-membered saturated rings as it minimizes both angle and torsional strain.[4] The N-ethoxyethyl group occupies an equatorial position, which is generally favored for bulky substituents to avoid steric clashes. Interestingly, the ethynyl group is in an axial orientation, while the benzoyloxy group is equatorial. This highlights that the final conformation is a delicate balance of steric and electronic factors.[13]

Intermolecular Interactions and Crystal Packing

In the crystal lattice, the protonated piperidinium nitrogen forms a strong hydrogen bond with the chloride anion (N-H···Cl).[12] These ion pairs are then linked into columns by weaker C-H···Cl and C-H···O hydrogen bonds. These directional interactions, along with van der Waals forces, dictate how the molecules pack in three dimensions, ultimately defining the crystal structure. Understanding these interactions is crucial for predicting and controlling polymorphism, which is of critical importance in the pharmaceutical industry.

Conclusion: The Power of Precision

X-ray crystallography provides an unparalleled level of detail about the three-dimensional structure of 4-ethynyl-1-methylpiperidine derivatives. This information is not merely an academic curiosity; it is a powerful tool for understanding ligand-receptor interactions, guiding the design of more potent and selective drug candidates, and securing intellectual property. By following a systematic and scientifically rigorous workflow, from synthesis to refinement, researchers can unlock the full potential of this indispensable analytical technique.

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An In-Depth Technical Guide to Boiling and Melting Points for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and materials science, the precise characterization of a substance's physical properties is not merely a procedural formality but a cornerstone of scientific rigor and product integrity. Among the most fundamental of these are the boiling and melting points. These thermal transitions are not simply temperatures at which a substance changes state; they are intrinsic signatures that reveal a wealth of information about a compound's identity, purity, and the nature of its intermolecular forces. For professionals in drug development, a thorough understanding of these properties is critical for formulation, stability testing, quality control, and regulatory compliance.

This guide provides an in-depth exploration of the theoretical underpinnings and practical methodologies for the determination of boiling and melting points. Moving beyond a superficial recitation of techniques, we will delve into the causality behind experimental choices, the validation of protocols, and the interpretation of data within the context of pharmaceutical sciences.

Section 1: The Theoretical Bedrock - Understanding Phase Transitions

A phase transition represents a change in the physical state of a substance, such as from solid to liquid (melting) or liquid to gas (boiling).[1][2] These transitions are governed by the delicate interplay between the kinetic energy of molecules and the strength of the intermolecular forces (IMFs) that hold them together.[3][4]

The Role of Intermolecular Forces

The melting and boiling points of a pure substance are direct reflections of the strength of its intermolecular forces.[5][6] To induce a phase change, sufficient thermal energy must be supplied to overcome these attractive forces.[3][7] The stronger the IMFs, the more energy is required, and consequently, the higher the melting and boiling points.[6][7] The primary types of intermolecular forces, ranked by relative strength, are:

  • Ionic Forces: The strongest intermolecular forces, arising from the electrostatic attraction between oppositely charged ions in an ionic lattice. Ionic compounds typically exhibit very high melting and boiling points.[8][9]

  • Hydrogen Bonding: A particularly strong type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom such as oxygen, nitrogen, or fluorine.[3] This leads to significantly higher boiling points than for compounds of similar molecular weight that do not exhibit hydrogen bonding.[3]

  • Dipole-Dipole Forces: These exist between polar molecules that have permanent dipoles. The positive end of one molecule is attracted to the negative end of another.[8]

  • Van der Waals Forces (London Dispersion Forces): The weakest of the intermolecular forces, these arise from temporary, induced dipoles in nonpolar molecules.[5][8] The strength of these forces increases with molecular size (and surface area), as larger molecules have more electrons and are more polarizable.[7][8][10]

G cluster_0 Strength of Intermolecular Forces cluster_1 Impact on Physical Properties Ionic Ionic Hydrogen Bonding Hydrogen Bonding Ionic->Hydrogen Bonding Decreasing Strength High Boiling/Melting Point High Boiling/Melting Point Ionic->High Boiling/Melting Point Dipole-Dipole Dipole-Dipole Hydrogen Bonding->Dipole-Dipole Decreasing Strength Van der Waals Van der Waals Dipole-Dipole->Van der Waals Decreasing Strength Low Boiling/Melting Point Low Boiling/Melting Point Van der Waals->Low Boiling/Melting Point

Factors Influencing Melting and Boiling Points

Beyond the type of intermolecular force, several other molecular characteristics influence these transition temperatures:

  • Molecular Weight: For molecules with the same dominant intermolecular force, the boiling point generally increases with increasing molecular weight.[10] This is because larger molecules have more electrons and a larger surface area, leading to stronger van der Waals forces.[8][11]

  • Molecular Shape and Branching: The shape of a molecule affects how efficiently it can pack in a solid lattice and the surface area available for intermolecular interactions.

    • Boiling Point: Increased branching in a molecule generally leads to a lower boiling point compared to its linear isomer of the same molecular weight.[12] This is attributed to a decrease in surface area, which weakens the van der Waals forces.[12]

    • Melting Point: The effect of branching on melting point is more complex. Highly symmetrical, compact molecules often have higher melting points than their less symmetrical or linear isomers.[13] This is because symmetrical molecules can pack more efficiently into a crystal lattice, resulting in stronger intermolecular forces that require more energy to overcome.[5][13]

  • Polarity: Polar molecules have higher boiling points than nonpolar molecules of similar molecular weight due to the presence of dipole-dipole interactions in addition to van der Waals forces.[7]

FactorEffect on Boiling PointRationaleEffect on Melting PointRationale
Intermolecular Forces Stronger forces lead to a higher boiling point.[6][7]More energy is needed to overcome the attractions between molecules.[3]Stronger forces lead to a higher melting point.[11]More energy is needed to break the crystal lattice structure.[3]
Molecular Weight Generally increases with increasing molecular weight.[10]Larger molecules have stronger van der Waals forces.[8]Generally increases with increasing molecular weight.[11]Larger molecules have stronger van der Waals forces.[11]
Branching Decreases with increased branching.[12]Reduced surface area weakens van der Waals forces.[12]Can increase with high symmetry.[13]Symmetrical molecules pack more efficiently in a crystal lattice.[13]
Polarity Increases with polarity.[7]Presence of dipole-dipole interactions.Increases with polarity.Stronger intermolecular attractions in the solid state.

Section 2: Methodologies for Accurate Determination

The choice of method for determining boiling and melting points depends on the nature of the substance, the required accuracy, and the regulatory context.

Melting Point Determination

For pharmacopeial purposes, the melting range is the temperature interval between which a substance begins to coalesce and is completely melted.[14] This property is a crucial indicator of purity; pure crystalline solids typically exhibit a sharp melting point (a narrow range of 0.5-1°C), whereas impurities tend to depress and broaden the melting range.

2.1.1 Capillary Method (USP <741> Class I/Ia)

This is the most common and officially recognized method in many pharmacopeias.[14][15]

Principle: A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate in a calibrated apparatus. The temperatures at which melting begins and is complete are visually or automatically observed.

Experimental Protocol (Manual Observation):

  • Sample Preparation: Reduce the substance to a very fine powder.[16] Unless otherwise directed, dry the sample to remove any water of hydration.[16]

  • Capillary Loading: Charge a sealed-end capillary tube with the dry powder to form a packed column of 2.5-3.5 mm in height.[15]

  • Heating: Place the capillary in the heating apparatus. Heat the sample at a controlled rate, typically 1°C per minute, especially near the expected melting point.[15][17]

  • Observation and Recording: Record the temperature at which the substance is first observed to collapse or form a liquid (onset) and the temperature at which the last solid particle disappears (completion). This range is the melting range.[15]

Causality and Trustworthiness: The slow, controlled heating rate is critical to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[18] A rapid heating rate can lead to an erroneously high and broad melting range. The use of USP Melting Point Reference Standards for periodic calibration ensures the accuracy and trustworthiness of the apparatus.[14]

G Start Start Powder_Sample Finely Powder Sample Start->Powder_Sample Dry_Sample Dry Sample Powder_Sample->Dry_Sample Load_Capillary Load Capillary Tube (2.5-3.5 mm height) Dry_Sample->Load_Capillary Place_in_Apparatus Place in Apparatus Load_Capillary->Place_in_Apparatus Heat_Rapidly Rapid Heating (to ~5°C below expected MP) Place_in_Apparatus->Heat_Rapidly Heat_Slowly Slow Heating (1°C/min) Heat_Rapidly->Heat_Slowly Observe_Onset Observe Onset of Melting Heat_Slowly->Observe_Onset Record_T1 Record T1 Observe_Onset->Record_T1 Observe_Completion Observe Completion of Melting Record_T1->Observe_Completion Record_T2 Record T2 Observe_Completion->Record_T2 End End Record_T2->End

2.1.2 Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[19] It is widely used in the pharmaceutical industry for characterizing drug substances, including the determination of melting points, purity, and polymorphism.[20][21][22]

Principle: As a substance melts, it absorbs heat (an endothermic process).[19] DSC measures this heat absorption, which appears as a peak in the thermogram. The onset of the peak is typically taken as the melting point.

Advantages over Capillary Method:

  • Higher Precision and Accuracy: DSC provides highly precise melting point data.[20]

  • Quantitative Data: It provides quantitative information on the enthalpy of fusion (the heat required for melting).

  • Polymorph and Purity Analysis: DSC is highly sensitive to different crystalline forms (polymorphs) and can be used to assess purity.[20][21]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[1] It is a sensitive measure of intermolecular forces and is also affected by atmospheric pressure.

2.2.1 Distillation Method

This is a classical and straightforward method for determining the boiling point of a liquid.

Principle: The liquid is heated to its boiling point in a distillation apparatus. The temperature of the vapor that is in equilibrium with the boiling liquid is measured.

Experimental Protocol:

  • Apparatus Setup: Assemble a simple distillation apparatus with a boiling flask, a condenser, a thermometer, and a receiving flask.

  • Heating: Heat the liquid in the boiling flask. The use of boiling chips or a magnetic stirrer is essential to prevent "bumping" (sudden, violent boiling).

  • Temperature Measurement: Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor as it passes into the condenser.

  • Observation: The boiling point is the stable temperature reading observed on the thermometer during a steady distillation.

2.2.2 Ebulliometry

An ebulliometer is a specialized instrument designed for the precise measurement of boiling points.[23] It is particularly useful for determining the alcohol content of solutions, such as in the wine industry, based on the principle of boiling point depression.[24][25]

Principle: An ebulliometer accurately measures the liquid-vapor equilibrium temperature under controlled pressure conditions.[23] Modern ebulliometers often include features to account for variations in atmospheric pressure.[24]

Self-Validation: The accuracy of an ebulliometer is maintained through regular calibration with a pure solvent (e.g., water) and standard solutions of known concentration.[24]

G cluster_0 Boiling Point Determination cluster_1 Melting Point Determination Distillation Distillation Ebulliometry Ebulliometry Capillary_Method Capillary Method DSC Differential Scanning Calorimetry (DSC) Physical_Property Physical Property Characterization Boiling Point Determination Boiling Point Determination Physical_Property->Boiling Point Determination Melting Point Determination Melting Point Determination Physical_Property->Melting Point Determination Boiling Point Determination->Distillation Boiling Point Determination->Ebulliometry Melting Point Determination->Capillary_Method Melting Point Determination->DSC

Section 3: Regulatory and Quality Control Context

In the pharmaceutical industry, the determination of boiling and melting points is conducted within a stringent regulatory framework. Adherence to Good Manufacturing Practices (GMP) is essential to ensure data integrity and product quality.[26][27]

Pharmacopeial Standards

Pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide detailed procedures and acceptance criteria for physical property testing.[14][15] For instance, USP General Chapter <741> outlines the official methods for determining melting range or temperature.[14][18] These standards ensure consistency and comparability of results across different laboratories and manufacturing sites.

Role in Drug Development and Manufacturing
  • Identity: The melting point of a drug substance can serve as a confirmatory identification test when compared to a reference standard.[14][28]

  • Purity Assessment: As previously discussed, the melting range is a sensitive indicator of purity.[28][29] A broad melting range can signal the presence of impurities.

  • Polymorph Characterization: Different crystalline forms (polymorphs) of a drug substance can have different melting points, solubilities, and bioavailabilities. DSC is a key technique for identifying and characterizing these forms.[19][20]

  • Process Control: Monitoring the melting point of intermediates and the final Active Pharmaceutical Ingredient (API) is a critical in-process control to ensure the consistency of the manufacturing process.[30]

International Council for Harmonisation (ICH) Guidelines

ICH guidelines, such as Q6A and Q6B, provide a framework for setting specifications for new drug substances and products.[31][32] These specifications include tests for physicochemical properties like melting point. The guidelines emphasize that specifications are part of a total control strategy that includes GMP and a validated manufacturing process.[32]

Conclusion

The determination of boiling and melting points transcends simple physical measurement; it is a critical analytical tool in the arsenal of the research scientist and drug development professional. A comprehensive understanding of the underlying thermodynamic principles, the nuances of experimental methodologies, and the regulatory landscape is paramount. By employing validated, precise methods and interpreting the results with scientific acumen, we can ensure the identity, purity, and quality of pharmaceutical materials, ultimately safeguarding patient health and advancing the frontiers of medicine.

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Computational chemistry and molecular modeling of 4-Ethynyl-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Reactivity, and ADMET Liabilities

Executive Summary

4-Ethynyl-1-methylpiperidine represents a privileged scaffold in medicinal chemistry, serving as both a pharmacophore in neuroactive ligands (e.g., sigma receptor modulators) and a functional "click" handle for fragment-based drug discovery (FBDD). However, its utility is governed by two competing factors: the conformational flexibility of the piperidine ring and the metabolic liability of the terminal alkyne.

This guide provides a rigorous computational framework for modeling this molecule. It moves beyond standard energy minimization to address critical challenges: accurate pKa prediction of the basic nitrogen in the presence of an electron-withdrawing alkyne, conformational ensembles driven by 1,3-diaxial interactions, and the prediction of Mechanism-Based Inhibition (MBI) of CYP450 enzymes.

Part 1: Structural Dynamics & Conformational Analysis

The piperidine ring is not a static chair; it is a dynamic system. For 4-Ethynyl-1-methylpiperidine, the global minimum is dictated by the interplay between the N-methyl group and the C4-ethynyl group.

The "Rod-Like" Substituent Effect

Unlike bulky phenyl or tert-butyl groups, the ethynyl group is cylindrically symmetrical and "rod-like."

  • A-Value Considerations: The A-value (free energy difference between axial and equatorial conformers) for an ethynyl group is approximately 0.41 kcal/mol , significantly lower than a methyl group (1.70 kcal/mol).

  • Implication: While the equatorial position is preferred, the energy penalty for the axial ethynyl conformer is low. At physiological temperature (310 K), a Boltzmann distribution will show a non-negligible population (~20-30%) of the axial conformer, which may be the bioactive pose.

Nitrogen Inversion and Lone Pair Orientation

The N-methyl group undergoes rapid pyramidal inversion. In the gas phase, the N-lone pair prefers the axial orientation (anomeric effect), placing the methyl group equatorial. However, in aqueous solution, solvation of the lone pair stabilizes the equatorial lone pair (axial methyl) conformer.

Modeling Protocol:

  • Sampling: Do not use a single minimized structure. Perform a Monte Carlo conformational search to generate rotamers and ring puckers.

  • Theory Level: Use wB97X-D/6-311++G(d,p) . The dispersion correction ("-D") is mandatory to capture the weak intramolecular London forces between the alkyne pi-cloud and the ring hydrogens.

Workflow Visualization

The following diagram outlines the decision tree for generating a valid conformational ensemble.

ConformationalWorkflow Start Input Structure (4-Ethynyl-1-methylpiperidine) Search Conformational Search (Monte Carlo / MMFF94) Start->Search Filter Filter Redundant Conformers (RMSD < 0.5 Å) Search->Filter DFT Geometry Optimization (wB97X-D / 6-311++G(d,p)) Filter->DFT Top 20 Conformers Solvation Solvation Correction (SMD Model - Water) DFT->Solvation Boltzmann Boltzmann Weighting (Calculate % Population) Solvation->Boltzmann

Figure 1: Hierarchical workflow for determining the bioactive conformational ensemble, accounting for solvation effects on N-inversion.

Part 2: Electronic Properties & pKa Prediction

Accurate pKa prediction is critical for determining bioavailability and blood-brain barrier (BBB) permeability. The ethynyl group at C4 exerts an electron-withdrawing inductive effect (-I), which lowers the pKa of the piperidine nitrogen compared to unsubstituted N-methylpiperidine.

The Thermodynamic Cycle Method

Direct calculation of pKa is error-prone. Use a thermodynamic cycle combining gas-phase Gibbs free energies (


) and solvation free energies (

).

Equation:



Where 

.
Calculated vs. Experimental Benchmarks

The following table illustrates the expected shifts in electronic properties due to the ethynyl substituent.

PropertyN-Methylpiperidine (Ref)4-Ethynyl-1-methylpiperidineCausality
pKa (Calc) ~10.1~9.2 - 9.5 Inductive withdrawal by sp-hybridized C4 propagates through the sigma framework.
LogP 1.131.9 - 2.1 Addition of lipophilic alkyne chain increases hydrophobicity.
PSA (Ų) 3.23.2 The tertiary amine is the only polar center; alkyne does not contribute significantly to PSA.
HOMO Location Nitrogen Lone PairNitrogen LP / Alkyne Pi Competing nucleophilic sites (N vs C≡C).

Protocol for pKa Calculation:

  • Optimize neutral and protonated species in gas phase (B3LYP/6-31G*).

  • Perform single-point energy calculations in water using the SMD (Solvation Model based on Density) .

  • Use the experimental pKa of N-methylpiperidine as a reference correction factor to cancel systematic errors.

Part 3: ADMET & Metabolic Liability (The Alkyne Warning)

While the ethynyl group is a useful synthetic handle, it poses a specific toxicological risk in drug development: Mechanism-Based Inhibition (MBI) of Cytochrome P450 enzymes.

The Mechanism of Inactivation

Terminal alkynes can be oxidized by CYP450 (specifically CYP2E1 and CYP3A4) to form a highly reactive ketene or oxirene intermediate.

  • Oxygen Transfer: The heme iron-oxo species transfers oxygen to the internal carbon of the alkyne.

  • Rearrangement: This forms a ketene (

    
    ).
    
  • Covalent Binding: The electrophilic ketene acylates a nucleophilic amino acid residue (e.g., Serine or Lysine) on the CYP apoprotein, or alkylates a pyrrole nitrogen on the heme, irreversibly inactivating the enzyme.

Modeling the Interaction

To assess this risk computationally, you must model the Transition State (TS) of the oxygen transfer.

Recommended Software: Gaussian or ORCA. Key Metric: The Activation Energy (


) of oxirene formation. Lower barriers correlate with higher MBI potential.

CYP_MBI Substrate 4-Ethynyl-1-methylpiperidine (Substrate) TS Transition State (Oxirene Formation) Substrate->TS Oxidation CYP CYP450 (Fe-O Species) CYP->TS Ketene Ketene Intermediate (Highly Electrophilic) TS->Ketene Rearrangement Adduct Covalent Adduct (Dead Enzyme) Ketene->Adduct Nucleophilic Attack (Heme/Protein)

Figure 2: Mechanism-Based Inhibition pathway. The formation of the ketene intermediate is the critical step leading to irreversible enzyme inactivation.

Part 4: Experimental Validation Protocols

A computational model is only as good as its experimental validation. Use these specific assays to ground your calculations.

NMR Conformational Analysis
  • Objective: Verify the axial/equatorial ratio of the ethynyl group.

  • Method: 1H-NMR NOE (Nuclear Overhauser Effect).

  • Target Signal: Irradiate the N-methyl signal.

    • If Ethynyl is Equatorial: Strong NOE with axial protons at C2/C6.

    • If Ethynyl is Axial:[1] Distinct NOE pattern with the methine proton at C4.

  • Validation: Compare experimental coupling constants (

    
    ) of the C4 proton with calculated values from the Boltzmann-weighted ensemble.
    
Click Chemistry Reactivity Check
  • Objective: Validate the accessibility of the alkyne for bioconjugation.

  • Protocol: React 4-ethynyl-1-methylpiperidine with benzyl azide using CuSO4/Sodium Ascorbate in tBuOH/Water.

  • Metric: Measure reaction kinetics (k_obs). Steric hindrance from the piperidine ring (if the alkyne is axial) will significantly retard the rate compared to a linear alkyne standard.

References

  • Conformational Analysis of Piperidines: Blackburne, I. D., Katritzky, A. R., & Takeuchi, Y. (1975). Conformation of piperidine and of derivatives with additional ring hetero atoms.[2][3] Accounts of Chemical Research, 8(9), 300–306. [Link]

  • Mechanism-Based Inhibition by Alkynes: Foroozesh, M., et al. (1997). Aryl Acetylenes as Mechanism-Based Inhibitors of Cytochrome P450.[4] Chemical Research in Toxicology, 10(1), 91–102. [Link]

  • pKa Prediction Methodologies: Shields, G. C., & Seybold, P. G. (2013). Computational Approaches for the Prediction of pKa Values. CRC Press. [Link]

  • Compound Data (PubChem): National Center for Biotechnology Information. (2023).[5] PubChem Compound Summary for CID 2733479, 4-Ethynyl-1-methylpiperidine. [Link]

  • Benchmarking DFT for Conformational Analysis: Rincón, D. A., et al. (2025).[6] Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega, 11(1), 2221–2234.[6] (Applicable to Piperidine systems). [Link]

Sources

Methodological & Application

4-Ethynyl-1-methylpiperidine as a building block in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

4-Ethynyl-1-methylpiperidine (4-EMP) is a high-value pharmacophore building block (CAS: 2230798-28-2 for HCl salt) used to introduce rigidity, basicity, and increased saturation (


) into drug candidates. Unlike flat aromatic alkynes, 4-EMP offers a three-dimensional, chair-conformation scaffold that can improve solubility and metabolic stability while serving as a bioisostere for phenyl or benzyl groups.

Its terminal alkyne moiety serves as a versatile "chemical handle" for two primary transformations:[1]

  • Sonogashira Cross-Coupling: For constructing rigid carbon frameworks (e.g., GPCR ligands, Kinase inhibitors).

  • CuAAC (Click Chemistry): For generating 1,4-disubstituted triazoles, widely used in PROTAC linkers and fragment-based drug discovery (FBDD).

Key Physicochemical Profile
PropertyValueMedicinal Chemistry Implication
Molecular Weight 123.20 g/mol (Free Base)Low MW allows for efficient fragment growing.
pKa (Calc.) ~9.8 (Piperidine N)Basic center improves aqueous solubility; potential lysosomal trapping.
LogP (Calc.) ~1.2Moderate lipophilicity; good CNS penetration potential.
Topology Rigid Chair ConformationRestricts conformational entropy; improves binding selectivity.
Electronic State Electron-rich amineCan poison Pd catalysts if not properly buffered/protected.

Handling & Stability Protocols

Safety Warning: Terminal acetylenes are high-energy functional groups. While 4-EMP is stable, metal acetylides formed in situ can be shock-sensitive. Always perform reactions behind a blast shield.

  • Storage: Store the Hydrochloride salt (4-EMP·HCl) at -20°C under argon. The free base is volatile and prone to oxidation/polymerization; generate it in situ from the salt whenever possible.

  • Hygroscopicity: The HCl salt is hygroscopic. Weigh quickly or use a glovebox for precise stoichiometry.

Application Protocol A: Sonogashira Cross-Coupling

Challenge: The basic tertiary amine in 4-EMP can coordinate to Palladium (Pd), poisoning the catalyst and stalling the reaction. Solution: Use of the HCl salt with an inorganic base buffer, or bulky phosphine ligands (e.g., XPhos) to prevent amine coordination.

Validated Protocol: Pd/Cu-Catalyzed Arylation

Target: Coupling 4-EMP with an Aryl Bromide/Iodide.

Reagents:
  • Substrate: Aryl Bromide (1.0 equiv)

  • Alkyne: 4-EMP·HCl (1.2 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (5 mol%) or Pd
    
    
    (dba)
    
    
    /XPhos for difficult substrates.
  • Co-catalyst: CuI (2-5 mol%)

  • Base: Et

    
    N (3.0 equiv) or Cs
    
    
    
    CO
    
    
    (2.5 equiv)
  • Solvent: DMF or 1,4-Dioxane (degassed)

Step-by-Step Methodology:
  • Degassing: In a reaction vial, combine the Aryl Bromide, Pd catalyst, and CuI. Seal and purge with Argon for 5 minutes. Note: Oxygen promotes homocoupling (Glaser coupling) of the alkyne.

  • Alkyne Addition: Add 4-EMP·HCl and the base (solid Cs

    
    CO
    
    
    
    preferred for difficult substrates) under a counter-flow of Argon.
  • Solvation: Add degassed solvent (DMF) via syringe.

  • Reaction: Heat to 60–80°C for 4–12 hours. Monitor by LC-MS.[2][3]

    • Checkpoint: If the reaction turns black immediately and stalls, the Pd has precipitated ("Pd black"). Switch to the XPhos precatalyst system.

  • Workup (Heavy Metal Scavenging): Dilute with EtOAc. Wash with 10% aqueous NH

    
    OH (to remove Copper) and brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash chromatography (DCM/MeOH/NH

    
     gradient). The product will be polar.
    
Decision Tree: Optimizing Coupling Conditions

Sonogashira_Optimization cluster_check Troubleshooting start Start: Coupling 4-EMP halide Electrophile Type? start->halide iodide Aryl Iodide halide->iodide bromide Aryl Bromide halide->bromide chloride Aryl Chloride halide->chloride cond_std Standard Conditions: Pd(PPh3)2Cl2 (5%) CuI (2%) Et3N, THF/DMF, 60°C iodide->cond_std High Reactivity bromide->cond_std Electron Deficient cond_xphos High Activity Conditions: Pd2(dba)3 / XPhos Cs2CO3 Dioxane, 90°C bromide->cond_xphos Electron Rich cond_buch Buchwald Conditions: Pd-G3-BrettPhos Cs2CO3 No Copper chloride->cond_buch Low Reactivity check_poison Did reaction stall? cond_std->check_poison sol_protect Use HCl salt + Excess Base or Switch to Cu-free check_poison->sol_protect Yes (Amine Poisoning)

Figure 1: Decision matrix for selecting catalytic conditions based on electrophile reactivity.

Application Protocol B: CuAAC (Click Chemistry)

Strategic Use: 4-EMP is an ideal "warhead" for fragment-based screening or as a linker in PROTACs (Proteolysis Targeting Chimeras). The resulting triazole acts as a rigid bioisostere of an amide bond.

Validated Protocol: Solution-Phase Click

Target: Synthesis of a 1,4-disubstituted triazole from an Azide-tagged scaffold.

Reagents:
  • Azide: R-N

    
     (1.0 equiv)
    
  • Alkyne: 4-EMP·HCl (1.1 equiv)

  • Catalyst Source: CuSO

    
    ·5H
    
    
    
    O (10 mol%)
  • Reductant: Sodium Ascorbate (20 mol%)

  • Ligand (Critical): THPTA or TBTA (10-20 mol%)

    • Why: The ligand protects Cu(I) from oxidation and prevents the basic piperidine nitrogen from sequestering the copper.

  • Solvent: t-BuOH/H

    
    O (1:1) or DMSO/H
    
    
    
    O.
Step-by-Step Methodology:
  • Stock Solutions: Prepare 0.1 M stocks of CuSO

    
     and THPTA in water. Premix them (blue to colorless/pale green shift indicates complexation).
    
  • Assembly: Dissolve the Azide and 4-EMP·HCl in the solvent mixture.

  • Catalyst Addition: Add the Cu-THPTA complex to the reaction.

  • Initiation: Add Sodium Ascorbate (freshly prepared in water). The reaction should remain clear or turn slightly yellow.

  • Incubation: Stir at Room Temperature for 1–4 hours.

    • Monitoring: LC-MS should show the mass of (Azide + Alkyne).

  • Workup: Use a scavenger resin (e.g., QuadraPure™ TU) to remove Copper, or wash with EDTA solution.

    • Note: Copper contamination is cytotoxic; rigorous removal is required for biological assays.

Strategic Design: Why use 4-EMP?

Fsp3 and Solubility

Replacing a terminal phenyl ring with 4-EMP increases the fraction of sp3-hybridized carbons (


).
  • Effect: Disrupts crystal packing (improving solubility) and introduces a basic center (pKa ~9.8) that can form salts, drastically enhancing aqueous solubility compared to neutral aryl-alkynes.

Bioisosterism in Lead Optimization

The 4-ethynylpiperidine motif is a proven bioisostere for:

  • Para-substituted Toluenes: Similar steric volume but with a basic handle.

  • Benzyl groups: The alkyne spacer mimics the distance of a methylene group but with rigidity.

Workflow: 4-EMP in PROTAC Linker Design

PROTAC_Design cluster_benefit 4-EMP Benefits ligand E3 Ligase Ligand (e.g., Thalidomide) linker Linker Selection ligand->linker azide_linker Azide-PEG-Linker linker->azide_linker warhead Target Protein Ligand emp 4-EMP Building Block (Rigid/Basic) warhead->emp click CuAAC Reaction (Triazole Formation) emp->click azide_linker->click protac Final PROTAC (Improved Solubility) click->protac b1 Rigidity reduces entropic penalty protac->b1 b2 Piperidine N improves solubility protac->b2

Figure 2: Integration of 4-EMP into PROTAC synthesis to modulate linker rigidity and physicochemical properties.

References

  • Sonogashira Coupling Reviews: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Click Chemistry Protocols: Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Link

  • Piperidine in MedChem: Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Properties of 4-Ethynylpiperidine: PubChem Compound Summary for CID 5246250. Link

  • Catalyst Poisoning by Amines: Guram, A. S., et al. (2010). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Mechanistic Studies. Chemical Science, 1, 6-31. Link

Sources

Application Note: Divergent Synthesis of Novel Heterocyclic Scaffolds from 4-Ethynyl-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-ethynyl-1-methylpiperidine moiety represents a privileged substructure in medicinal chemistry, appearing frequently in ligands targeting G-protein coupled receptors (GPCRs), sigma receptors, and ion channels. Its terminal alkyne functionality serves as a versatile "chemical handle," enabling the rapid generation of diverse heterocyclic libraries via cycloaddition and cross-coupling methodologies. This application note provides validated protocols for synthesizing three distinct classes of heterocycles—1,2,3-triazoles , isoxazoles , and aryl-alkynes —starting from this single precursor.

Chemical Profile & Handling

Compound: 4-Ethynyl-1-methylpiperidine CAS: 91324-39-9 Molecular Weight: 123.20 g/mol Physical State: Colorless to pale yellow liquid (or low-melting solid).

Stability and Storage
  • Oxidation Sensitivity: The terminal alkyne is prone to slow oxidative coupling (Glaser coupling) upon prolonged exposure to air/light. Store under argon at 2–8°C.

  • Basicity: The

    
    -methylpiperidine nitrogen (
    
    
    
    ) is basic. In transition-metal catalyzed reactions (e.g., Sonogashira), this basicity can occasionally interfere with catalyst coordination.
    • Expert Tip: If catalyst poisoning is observed, pre-complexing the amine with a weak Lewis acid or using a slightly higher catalyst loading (5 mol%) often resolves the issue.

Safety Directives
  • Explosion Hazard: While the starting material is stable, azides (used in Protocol A) and nitrile oxides (Protocol B) are high-energy species. Reactions involving these must be performed behind a blast shield.

  • Copper Waste: Copper residues from Click and Sonogashira reactions are toxic to aquatic life. All aqueous waste must be sequestered for heavy metal disposal.

Strategic Overview: Divergent Synthesis

We utilize the high reactivity of the


 bond to access three distinct chemical spaces.

DivergentSynthesis Start 4-Ethynyl-1-methylpiperidine (Starting Material) Triazole 1,2,3-Triazoles (Bioisostere for Amides) Start->Triazole CuAAC (R-N3) Isoxazole Isoxazoles (Rigid Linker) Start->Isoxazole 1,3-Dipolar Cycloaddition (R-CNO) Sonogashira Aryl-Alkynes (Conjugated Systems) Start->Sonogashira Pd-Catalyzed Coupling (Ar-X)

Figure 1: Divergent synthetic pathways from the core alkyne scaffold.

Protocol A: Synthesis of 1,2,3-Triazoles via CuAAC

Target: 1-Substituted-4-(1-methylpiperidin-4-yl)-1,2,3-triazoles. Mechanism: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Relevance: The triazole ring mimics the peptide bond but is metabolically stable, making this an essential transformation for peptidomimetic drug design.

Materials
  • 4-Ethynyl-1-methylpiperidine (1.0 equiv)

  • Organic Azide (

    
    ) (1.1 equiv)
    
  • 
     (0.1 equiv)
    
  • Sodium Ascorbate (0.2 equiv)

  • Solvent:

    
    -BuOH : 
    
    
    
    (1:1 v/v)
  • Ligand (Optional): TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (0.1 equiv) – Recommended to protect Cu(I) from the piperidine nitrogen.

Step-by-Step Methodology
  • Preparation: In a 20 mL scintillation vial, dissolve the alkyne (100 mg, 0.81 mmol) and the organic azide (0.89 mmol) in 4 mL of

    
    -BuOH.
    
  • Catalyst Activation: In a separate micro-tube, dissolve

    
     (20 mg) and TBTA (43 mg) in 2 mL of water. Add Sodium Ascorbate (32 mg). The solution should turn bright yellow/orange (indicating Cu(I) species).
    
  • Initiation: Add the aqueous catalyst mixture to the organic phase. Cap the vial and stir vigorously at room temperature for 4–12 hours.

    • Checkpoint: Monitor by TLC or LCMS. The disappearance of the azide peak is the primary endpoint.

  • Workup (Copper Removal):

    • Dilute with EtOAc (20 mL) and wash with 10% ammonium hydroxide (

      
      ) solution. The ammonia complexes the copper (turning the aqueous layer deep blue), removing it from the product.
      
    • Wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash chromatography (DCM/MeOH/NH3). The triazole product is usually polar; a gradient of 0–10% MeOH in DCM is typical.

Protocol B: Synthesis of Isoxazoles via Nitrile Oxide Cycloaddition

Target: 3-Substituted-5-(1-methylpiperidin-4-yl)isoxazoles. Mechanism: 1,3-Dipolar Cycloaddition of an in situ generated nitrile oxide.[1] Expert Insight: Nitrile oxides are unstable and prone to dimerization (furoxan formation). This protocol uses a "slow release" method from chlorooximes to favor the cross-reaction with the alkyne.

Materials
  • 4-Ethynyl-1-methylpiperidine (1.0 equiv)

  • Aldehyde (

    
    ) (Precursor)
    
  • Hydroxylamine hydrochloride (

    
    )[1]
    
  • N-Chlorosuccinimide (NCS)

  • Base: Triethylamine (

    
    )
    
  • Solvent: DCM or DMF

Step-by-Step Methodology
  • Oxime Formation (Pre-step): Stir the aldehyde (

    
    ) with 
    
    
    
    and
    
    
    in EtOH/H2O for 2 hours. Extract and dry the oxime.
  • Chlorination: Dissolve the oxime (1.2 equiv relative to alkyne) in DMF. Add NCS (1.2 equiv) portion-wise at 0°C. Stir for 1 hour to form the hydroximoyl chloride .

  • Cycloaddition:

    • Add 4-Ethynyl-1-methylpiperidine (1.0 equiv) to the reaction mixture.

    • Critical Step: Add

      
       (1.5 equiv) dissolved in DMF dropwise over 30 minutes.
      
    • Rationale: Slow addition of base generates the nitrile oxide slowly, keeping its steady-state concentration low to prevent dimerization, forcing it to react with the alkyne trap.

  • Completion: Stir at RT for 12 hours.

  • Workup: Pour into ice water. Extract with EtOAc. Wash organic layer with water (

    
    ) to remove DMF.
    
  • Purification: Recrystallization often works for solid isoxazoles; otherwise, silica gel chromatography (Hexane/EtOAc).

Protocol C: Sonogashira Coupling

Target: 4-(Aryl-ethynyl)-1-methylpiperidines. Mechanism: Pd/Cu-catalyzed cross-coupling.[2]

Materials
  • 4-Ethynyl-1-methylpiperidine (1.0 equiv)

  • Aryl Iodide (

    
    ) (1.0 equiv)
    
  • Catalyst:

    
     (0.05 equiv)
    
  • Co-catalyst:

    
     (0.02 equiv)[3]
    
  • Base/Solvent:

    
     (or Diisopropylamine) / THF (1:1 mixture).
    
Step-by-Step Methodology
  • Deoxygenation (Crucial): Sparge the THF and Amine base with Argon for 15 minutes before use. Oxygen kills the Pd(0) species and promotes alkyne homocoupling.

  • Assembly: In a dry flask under Argon, combine Aryl Iodide, Pd catalyst, and CuI.

  • Addition: Add the degassed solvent mixture, followed by 4-Ethynyl-1-methylpiperidine.

  • Reaction: Stir at room temperature (for Aryl Iodides) or 50°C (for Aryl Bromides).

    • Visual Cue: The reaction often turns dark brown/black, and amine-hydrohalide salts will precipitate as a white/off-white solid.

  • Workup: Filter through a pad of Celite to remove palladium black and salts. Concentrate the filtrate.

  • Purification: The product is an internal alkyne. Purify via column chromatography.

Data Summary & Troubleshooting

Reaction TypeKey ReagentCritical ParameterCommon Failure ModeSolution
CuAAC (Click)

/ Ascorbate
Cu(I) StabilityPiperidine chelates Cu, stopping catalysis.Add TBTA ligand; Increase Cu load to 10 mol%.
Isoxazole NCS /

Addition RateFormation of Furoxan dimer (byproduct).Add base slower ; use excess alkyne.
Sonogashira


Exclusion
Homocoupling of alkyne (Glaser product).Rigorous degassing; Keep under Argon balloon.

Mechanistic Visualization (CuAAC)

The following diagram illustrates the catalytic cycle for the triazole formation, highlighting the role of the copper acetylide intermediate which is central to the regioselectivity.

CuAAC_Mechanism Step1 Cu(I) Species Step2 Cu-Acetylide Formation (Piperidine-Alkyne coord) Step1->Step2 Coordination Step3 Azide Coordination Step2->Step3 + R-N3 Step4 Metallacycle Formation Step3->Step4 Cyclization Step5 Reductive Elimination (Release of Triazole) Step4->Step5 Ring Contraction Step5->Step1 Regeneration

Figure 2: Simplified catalytic cycle of the CuAAC reaction showing the critical Cu-Acetylide intermediate.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Ethynyl-1-methylpiperidine. Retrieved from

  • BenchChem. (2025).[4] Application Notes and Protocols: Sonogashira Coupling for the Synthesis of 4-(Phenylethynyl)piperidine. Retrieved from

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. Retrieved from

  • Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study of Mechanism and Regioselectivity. Journal of the American Chemical Society. Retrieved from

  • Organic Chemistry Portal. (2024). Sonogashira Coupling Protocols and Mechanism. Retrieved from

  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Retrieved from

Sources

Derivatization of 4-Ethynyl-1-methylpiperidine for structure-activity relationship (SAR) studies.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 4-Ethynyl-1-methylpiperidine for SAR Expansion

Abstract

This technical guide outlines the systematic derivatization of 4-Ethynyl-1-methylpiperidine (4-EMP) to generate high-value Structure-Activity Relationship (SAR) libraries. The terminal alkyne of 4-EMP serves as a versatile "chemical warhead," allowing for the rapid installation of diverse pharmacophores via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sonogashira cross-coupling. This note addresses specific challenges associated with the basic piperidine scaffold—specifically catalyst poisoning and metal scavenging—and provides self-validating protocols to ensure data integrity in downstream biological assays.

Chemical Logic & Scaffold Utility

The 4-Ethynyl-1-methylpiperidine scaffold combines two distinct functionalities that drive its utility in drug discovery:

  • The Basic Center (N-Methylpiperidine):

    • Physicochemical Role: The tertiary amine (pKa ~10) is protonated at physiological pH, improving aqueous solubility.

    • Pharmacological Role: Mimics the cationic headgroup found in many GPCR ligands (e.g., muscarinic agonists) and ion channel blockers, forming critical salt bridges with aspartate or glutamate residues in the binding pocket.

  • The Alkyne Handle (Ethynyl group):

    • Steric Profile: A rigid, linear spacer that projects substituents deep into hydrophobic pockets without introducing rotatable bond entropy penalties.

    • Synthetic Versatility: Acts as a precursor for 1,2,3-triazoles (amide bioisosteres) or aryl-alkynes (rigid linkers).

Strategic Workflow

The following diagram illustrates the divergent synthesis pathways available from 4-EMP.

SAR_Workflow Start 4-Ethynyl-1-methylpiperidine (Starting Material) CuAAC Pathway A: CuAAC (Click Chemistry) Start->CuAAC + R-N3 Cu(I) Sono Pathway B: Sonogashira (Cross-Coupling) Start->Sono + Ar-X Pd(0)/Cu(I) Red Pathway C: Hydrogenation (Saturation) Start->Red + H2 Pd/C Triazole 1,4-Disubstituted Triazoles (Amide Bioisosteres) CuAAC->Triazole ArylAlkyne Aryl-Alkynes (Rigid Linkers) Sono->ArylAlkyne Alkyl Alkyl Piperidines (Flexible Linkers) Red->Alkyl

Figure 1: Divergent synthetic pathways for 4-Ethynyl-1-methylpiperidine. Pathway A and B are the primary focus for generating SAR diversity.

Module A: CuAAC "Click" Derivatization

Objective: Synthesis of 1,4-disubstituted 1,2,3-triazoles. SAR Rationale: The 1,2,3-triazole ring is a proven bioisostere for trans-amide bonds.[1] It mimics the dipole moment and hydrogen bonding capabilities of an amide but possesses superior metabolic stability (resistance to amidases).

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition

Reagents:

  • 4-Ethynyl-1-methylpiperidine (1.0 equiv)

  • Azide (R-N₃) (1.1 equiv)

  • CuSO₄[2][3]·5H₂O (0.1 equiv)

  • Sodium Ascorbate (0.5 equiv)

  • Solvent: t-BuOH/H₂O (1:1 v/v)

Step-by-Step Methodology:

  • Dissolution: Dissolve the alkyne and the azide in the t-BuOH/H₂O mixture. The reaction is generally insensitive to oxygen, but degassing protects sensitive R-groups.

  • Catalyst Generation: Add the sodium ascorbate solution followed immediately by the CuSO₄ solution. The mixture should turn bright yellow/orange (indicating Cu(I) species).

    • Expert Insight: If the solution turns dark green or brown, Cu(I) has oxidized to Cu(II). Add an additional 0.2 equiv of ascorbate immediately to restore the active catalyst.

  • Incubation: Stir at ambient temperature for 2–12 hours.

  • Monitoring (Self-Validation):

    • TLC/LCMS: Monitor the consumption of the azide. The alkyne is often not UV-active enough for reliable TLC monitoring unless derivatized.

    • NMR Check: The formation of the triazole ring proton (singlet, ~7.5–8.5 ppm) is the definitive confirmation of success.

Critical Step: Copper Scavenging

The basic nitrogen of the piperidine ring is a potent ligand for copper. Residual copper is cytotoxic and can interfere with enzymatic assays (e.g., inhibiting kinases or generating ROS), leading to false positives .

Purification Protocol:

  • Dilute the reaction mixture with EtOAc.

  • Wash 1: Saturated aqueous NH₄Cl (removes bulk copper).

  • Wash 2 (The Chelator Wash): Wash with 10% aqueous EDTA (pH 8) or a 1:9 mixture of saturated NH₄OH/sat. NH₄Cl.

    • Visual Cue: The aqueous layer will turn deep blue (Cu-amine complex).[4] Repeat until the aqueous layer is colorless.[5]

  • Dry over Na₂SO₄ and concentrate.

Module B: Sonogashira Cross-Coupling

Objective: Synthesis of aryl-alkyne linked piperidines. SAR Rationale: This reaction extends the carbon skeleton rigidly. It is ideal for probing the depth of hydrophobic pockets in receptors (e.g., GPCR orthosteric sites).

Protocol: Pd/Cu-Catalyzed Arylation

Reagents:

  • 4-Ethynyl-1-methylpiperidine (1.0 equiv)

  • Aryl Halide (Ar-I preferred over Ar-Br) (1.1 equiv)

  • Pd(PPh₃)₂Cl₂ (0.05 equiv)

  • CuI (0.02 equiv)

  • Base: Triethylamine (Et₃N) or Diisopropylamine (3.0 equiv)

  • Solvent: DMF or THF (anhydrous)

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry the reaction vessel and purge with Argon/Nitrogen. Oxygen is the enemy of this reaction (promotes Glaser homocoupling of the alkyne).

  • Pre-mixing: Add Pd catalyst, CuI, and Aryl Halide to the solvent. Degas by bubbling Argon for 5 minutes.

  • Addition: Add the base, followed by the slow addition of 4-Ethynyl-1-methylpiperidine.

  • Reaction: Stir at room temperature (for Ar-I) or 60°C (for Ar-Br).

    • Expert Insight: If a black precipitate forms immediately, the Pd catalyst has "crashed out" (aggregated). This usually indicates poor ligand stabilization or oxygen contamination.

  • Workup: Filter through a Celite pad to remove Pd black. Partition between EtOAc and water.

Data Presentation: Common SAR Substituents

Substituent (Ar)Electronic EffectSAR GoalExpected LogP Change
Phenyl NeutralBaseline hydrophobic interaction+1.5
4-Fluoro-phenyl Electron WithdrawingMetabolic stability (blocks para-oxidation)+1.7
3-Pyridyl Basic/PolarHydrogen bond acceptor capability+0.8
4-Methoxy-phenyl Electron DonatingProbe H-bond donor in pocket+1.4

Troubleshooting & Quality Control

The "Basic Nitrogen" Problem

The tertiary amine in 4-EMP can coordinate to Pd(II) species, potentially arresting the catalytic cycle.

  • Symptom: Low conversion in Sonogashira coupling.

  • Solution: Use a "Copper-Free" variant to avoid Cu-amine complexes, or switch to a bulky phosphine ligand (e.g., XPhos) that out-competes the piperidine nitrogen for the metal center.

Analytical Validation (Self-Validating System)

Before submitting compounds for biological screening, they must pass the following checks:

  • 1H NMR: Confirm the disappearance of the alkyne proton (triplet/multiplet at ~2.0–2.5 ppm depending on solvent).

  • LCMS Purity: >95% purity at 254 nm.

  • Copper Test: For "Click" products, dissolve 1 mg in buffer and add a colorimetric copper indicator (e.g., PAR reagent). If it turns red, re-purify using the EDTA wash.

QC_Logic Sample Synthesized Derivative NMR 1H NMR Check: Alkyne H gone? Sample->NMR CuCheck Colorimetric Cu Test: Positive? NMR->CuCheck Yes Pass Release for Bio-Assay CuCheck->Pass No (Clear) Repurify EDTA Wash / Scavenger Resin CuCheck->Repurify Yes (Red) Repurify->CuCheck

Figure 2: Quality Control Decision Tree ensuring compound integrity before biological testing.

References

  • Bioisosterism of Triazoles

    • Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists.[1][6] (2021).[3][7] Journal of Medicinal Chemistry. Link

  • Alkyne Privileged Structures

    • Acetylene Group, Friend or Foe in Medicinal Chemistry. (2020).[8][9] Journal of Medicinal Chemistry. Link

  • Sonogashira Methodologies

    • Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles.[10] Green Chemistry. Link

  • Copper Removal Protocols

    • Workup for Removing Amines and Copper Salts.[2][4][5][11] University of Rochester, Not Voodoo. Link

Sources

Application Note: In Vitro Profiling of 4-Ethynyl-1-methylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical framework for utilizing 4-Ethynyl-1-methylpiperidine (CAS: 91324-39-9) and its derivatives in drug discovery. The 1-methylpiperidine core is a privileged scaffold in medicinal chemistry (found in antihistamines, opioids, and sigma receptor ligands), while the C4-ethynyl moiety serves a dual purpose: it acts as a bioorthogonal handle for target deconvolution via Click Chemistry and as a potential mechanism-based warhead for FAD-dependent amine oxidases. This note details protocols for Activity-Based Protein Profiling (ABPP) and kinetic assessment of suicide inhibition.

Introduction: The Dual-Function Scaffold

4-Ethynyl-1-methylpiperidine represents a strategic "Scaffold Probe." In early-stage drug discovery, it serves two distinct high-value functions:

  • Target Engagement (ABPP): The terminal alkyne allows for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] By treating cell lysates with this probe, researchers can "click" a fluorescent or biotinylated azide tag onto the molecule after it has bound its target, enabling the identification of unknown binding partners (off-targets).

  • Mechanism-Based Inhibition: Terminal acetylenes are classic "suicide substrates" for enzymes like Monoamine Oxidase B (MAO-B) and Cytochrome P450s. The enzyme processes the alkyne into a reactive ketene or allene intermediate, which covalently modifies the active site cofactor (FAD) or amino acid residues.

Workflow A: Target Deconvolution via Click Chemistry (ABPP)

Rationale

To validate which proteins the 1-methylpiperidine core engages within a complex proteome, we utilize an Activity-Based Protein Profiling (ABPP) workflow. This protocol is designed to minimize background noise and prevent protein precipitation during the copper-catalyzed reaction.

Materials Required
  • Probe: 4-Ethynyl-1-methylpiperidine (10 mM stock in DMSO).

  • Competitor: 1-Methylpiperidine (non-alkyne analog) for validation.

  • Lysis Buffer: PBS pH 7.4, 0.1% Triton X-100, Protease Inhibitor Cocktail (EDTA-free).

  • Click Cocktail (Freshly Prepared):

    • CuSO₄ (50 mM stock in H₂O).

    • TCEP (50 mM stock in H₂O, pH neutralized).

    • TBTA or THPTA Ligand (10 mM stock in DMSO/t-Butanol). Note: THPTA is preferred for higher aqueous solubility.

    • Reporter Tag: TAMRA-Azide (fluorescent) or Biotin-Azide (enrichment).

Step-by-Step Protocol
  • Lysate Preparation:

    • Harvest cells (e.g., HEK293 or SH-SY5Y) and lyse in Lysis Buffer.

    • Clarify by centrifugation (10,000 x g, 10 min, 4°C).

    • Normalize protein concentration to 2 mg/mL (Bradford/BCA assay).

  • Probe Incubation:

    • Aliquot lysate into 50 µL fractions.

    • Experimental: Add Probe (final conc: 1–10 µM).

    • Control (Competition): Pre-incubate lysate with 100 µM Competitor for 30 min, then add Probe.

    • Control (Vehicle): Add DMSO only.

    • Incubate all samples for 1 hour at 37°C (or RT).

  • The Click Reaction (Critical Step):

    • Prepare the "Master Mix" to ensure consistent stoichiometry. Order of addition matters to prevent Cu(I) oxidation.

    • Add reagents to each sample in this order:

      • TAMRA-Azide (25 µM final)

      • TCEP (1 mM final)

      • THPTA Ligand (100 µM final)

      • CuSO₄ (1 mM final)

    • Vortex gently and incubate for 1 hour at RT in the dark.

  • Quenching & Analysis:

    • Add 4x SDS-PAGE Loading Buffer (reducing) to quench the reaction.

    • Boil samples at 95°C for 5 minutes.

    • Resolve on 10-12% SDS-PAGE gel.

    • Detection: Scan gel on a fluorescent scanner (e.g., Typhoon) for TAMRA signal.

Data Interpretation
ObservationInterpretation
Band in "Exp" only Specific target engagement.
Band in "Exp" & "Comp" Non-specific binding (probe is sticking to high-abundance proteins).
No Bands Probe affinity is too low or target is not present in cell line.
Visualization: ABPP Workflow

ABPP_Workflow Cells Live Cells (HEK293) Lysis Lysis & Normalization Cells->Lysis Harvest Incubation Probe Incubation (1 hr, 37°C) Lysis->Incubation + 4-Ethynyl-1-methylpiperidine Click CuAAC Reaction (CuSO4/THPTA/Azide) Incubation->Click + TAMRA-Azide Analysis SDS-PAGE & Fluorescence Scanning Click->Analysis Readout

Figure 1: Workflow for identifying protein targets using the ethynyl moiety as a click handle.

Workflow B: Mechanism-Based Inhibition Kinetics

Rationale

If the 4-ethynyl-1-methylpiperidine derivative targets an enzyme like MAO-B, it likely acts as a mechanism-based (suicide) inhibitor. Unlike competitive inhibitors (measured by


), suicide inhibitors are time-dependent. The key metrics are 

(affinity) and

(rate of covalent bond formation).
Materials Required
  • Enzyme: Recombinant Human MAO-B (membrane fraction).

  • Substrate: Tyramine or a fluorogenic substrate (e.g., Amplex Red + HRP).

  • Inhibitor: 4-Ethynyl-1-methylpiperidine series.[2]

  • Buffer: 100 mM Potassium Phosphate, pH 7.4.

Protocol: Determining
  • Pre-Incubation (The "Kitz-Wilson" Method):

    • Prepare 5 different concentrations of the Inhibitor (e.g., 0, 0.1, 0.5, 2, 10 µM).

    • Incubate Enzyme + Inhibitor at 37°C.

    • At specific time points (

      
       = 0, 5, 10, 20, 30 min), remove an aliquot.
      
  • Activity Measurement:

    • Dilute the aliquot 1:50 into a solution containing a saturating concentration of Substrate (e.g., 1 mM Tyramine). Note: The dilution prevents reversible inhibition from interfering.

    • Measure the residual enzyme activity (

      
      ) via fluorescence or absorbance.
      
  • Data Analysis:

    • Plot

      
       vs. time for each inhibitor concentration.
      
    • The slope of each line is

      
      .
      
    • Plot

      
       vs. [Inhibitor]. Fit to the hyperbolic equation:
      
      
      
      
Visualization: Mechanism of Action

MAO_Inhibition E Enzyme (MAO-B) + Inhibitor (I) EI Reversible Complex (E·I) E->EI Affinity (KI) EI->E Dissociation Transition Reactive Intermediate (Allene/Ketene) EI->Transition Catalysis Covalent Inactivated Adduct (E-I Covalent) Transition->Covalent k_inact (Irreversible)

Figure 2: Kinetic pathway of mechanism-based inhibition by terminal alkynes.

Safety & Stability Considerations

  • Chemical Stability: The terminal alkyne is relatively stable in aqueous buffer but can degrade under high UV or in the presence of free thiols over long periods. Prepare stocks in DMSO and store at -20°C.

  • Metabolic Stability: The 1-methylpiperidine ring is susceptible to N-demethylation by CYPs. For in vivo applications, deuteration of the N-methyl group (

    
    ) is a recommended strategy to improve half-life.
    

References

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods.[3] Chemistry & Biology, 11(4), 535-546.

  • Binda, C., et al. (2007). Structure-function relationships in the inhibition of monoamine oxidase B by 1,4-substituted-4-phenylpiperidines. Journal of Medicinal Chemistry, 50(23), 5848-5852.

  • Silverman, R. B. (1995). Mechanism-based enzyme inactivation: chemistry and enzymology. CRC Press. (Foundational text on alkyne suicide inhibition mechanism).
  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13-21.

Sources

Troubleshooting & Optimization

Common side reactions in the synthesis of 4-Ethynyl-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Ethynyl-1-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this synthesis. Our goal is to equip you with the knowledge to anticipate and resolve common challenges, ensuring a successful and efficient synthesis.

I. Overview of the Synthesis

The most common and direct route to synthesizing 4-Ethynyl-1-methylpiperidine involves the ethynylation of the commercially available starting material, 1-methyl-4-piperidone. This reaction is a nucleophilic addition of an acetylide anion to the carbonyl group of the piperidone. The acetylide is typically generated in situ from acetylene gas or a protected acetylene equivalent using a strong base.

II. Reaction Mechanism and Potential Side Reactions

A clear understanding of the reaction mechanism is crucial for troubleshooting. The core transformation and the primary competing side reactions are illustrated below.

DOT Script for Reaction Mechanism

Reaction_Mechanism cluster_main Desired Reaction Pathway cluster_side Common Side Reactions start 1-Methyl-4-piperidone + Acetylide anion product 4-Ethynyl-1-methylpiperidine start->product Nucleophilic Addition enolization Enolization of Piperidone start->enolization Strong Base over-reaction Reaction with Product product->over-reaction Further reaction dimerization Aldol Condensation enolization->dimerization Dimerization

Caption: Desired synthesis pathway and common side reactions.

III. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of 4-Ethynyl-1-methylpiperidine in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields are a common challenge in organic synthesis and can stem from several factors in this specific reaction.

  • Cause 1: Incomplete reaction. The reaction may not be going to completion due to insufficient reaction time, low temperature, or inadequate mixing.

    • Troubleshooting:

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.

      • Gradually increase the reaction temperature. However, be cautious as higher temperatures can also promote side reactions.

      • Ensure efficient stirring to maintain a homogenous reaction mixture, especially if the acetylide reagent has low solubility.

  • Cause 2: Competing enolization. 1-methyl-4-piperidone has alpha-protons that can be abstracted by the strong base used to generate the acetylide, leading to the formation of an enolate. This enolate is unreactive towards the acetylide and can participate in side reactions like aldol condensation.

    • Troubleshooting:

      • Use a less sterically hindered and highly nucleophilic acetylide source.

      • Consider using a milder base if possible, although this may require longer reaction times.

      • Employ a "pre-complexation" strategy where the piperidone is treated with a Lewis acid to increase the electrophilicity of the carbonyl carbon, favoring nucleophilic attack over enolization.

  • Cause 3: Degradation of starting material or product. The starting material or the final product might be sensitive to the reaction conditions, especially if harsh bases or high temperatures are used.

    • Troubleshooting:

      • Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

      • Minimize the reaction time once the starting material is consumed (as determined by TLC or GC-MS).

      • Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products?

A2: The formation of byproducts is a strong indicator of competing side reactions.

  • Side Product 1: Aldol condensation product. As mentioned, enolization of the starting piperidone can lead to a subsequent aldol condensation reaction between the enolate and another molecule of the piperidone, resulting in a dimeric impurity.

    • Identification: This byproduct will have a significantly higher molecular weight than the starting material and product. It can be characterized by mass spectrometry.

    • Mitigation: The strategies to minimize enolization (see Q1) will also reduce the formation of this dimer.

  • Side Product 2: Over-reaction product. The desired product, 4-Ethynyl-1-methylpiperidine, still possesses a terminal alkyne proton which can be deprotonated by a strong base. This can lead to further reactions, although this is generally less common than enolization of the starting material.

  • Side Product 3: Products from reactions with the solvent. If a reactive solvent is used, it may compete with the desired reaction.

    • Mitigation: Use a non-reactive, anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether.

Q3: I am having difficulty purifying the final product. What purification strategies are recommended?

A3: The purification of 4-Ethynyl-1-methylpiperidine can be challenging due to its basic nature and potential for co-elution with similar impurities.

  • Strategy 1: Acid-base extraction. As a tertiary amine, the product can be protonated with a dilute acid (e.g., 1M HCl) and extracted into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the product, which can then be extracted back into an organic solvent. This is an effective method for removing non-basic impurities.

  • Strategy 2: Column chromatography.

    • Stationary Phase: Silica gel is commonly used. However, the basicity of the product can lead to tailing on silica. To mitigate this, you can:

      • Pre-treat the silica gel with a small amount of triethylamine in the eluent.

      • Use neutral or basic alumina as the stationary phase.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. The addition of a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can significantly improve the peak shape and separation.

  • Strategy 3: Distillation. If the product is thermally stable and has a sufficiently different boiling point from the impurities, vacuum distillation can be a viable purification method, especially for larger-scale syntheses.

Q4: Should I use a protecting group for the piperidine nitrogen?

A4: While the N-methyl group is generally stable under the basic conditions of the ethynylation reaction, in some cases, protecting the piperidine nitrogen might be considered, although it adds extra steps to the synthesis (protection and deprotection).

  • When to consider protection: If you are using a synthetic route that involves acidic conditions or reagents that could react with the tertiary amine, a protecting group like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) might be necessary.

  • Potential side reactions during deprotection:

    • Boc deprotection: Typically requires strong acidic conditions (e.g., trifluoroacetic acid), which could potentially cause side reactions with the alkyne group.

    • Cbz deprotection: Usually removed by catalytic hydrogenation, which would also reduce the alkyne triple bond. Therefore, this is not a suitable protecting group for this synthesis.

For the direct ethynylation of 1-methyl-4-piperidone, a protecting group is generally not required and would unnecessarily complicate the synthesis.

IV. Experimental Protocols

General Protocol for the Ethynylation of 1-Methyl-4-piperidone

Materials:

  • 1-Methyl-4-piperidone

  • Ethynylating agent (e.g., ethynylmagnesium bromide solution in THF, or generation of lithium acetylide from acetylene gas and n-butyllithium)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolve 1-methyl-4-piperidone (1 equivalent) in anhydrous THF and cool the solution to 0 °C in an ice bath.

  • Slowly add the ethynylating agent (e.g., 1.1 to 1.5 equivalents of ethynylmagnesium bromide solution) to the stirred solution of the piperidone via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient with 0.5% triethylamine) or by vacuum distillation.

Table 1: Troubleshooting Summary

Issue Potential Cause Recommended Solution
Low Yield Incomplete ReactionMonitor reaction progress (TLC/GC-MS), increase reaction time/temperature cautiously.
Enolization of KetoneUse a less hindered base, consider a Lewis acid catalyst.
DegradationLower reaction temperature, minimize reaction time, use an inert atmosphere.
Impure Product Aldol CondensationMinimize enolization (see above).
Over-reactionUse a slight excess of the ethynylating agent, monitor reaction closely.
PurificationDifficulties Tailing on Silica GelUse a basic modifier (e.g., triethylamine) in the eluent or use alumina.
Co-eluting ImpuritiesEmploy acid-base extraction to remove non-basic impurities.
Thermal InstabilityUse column chromatography instead of distillation if the product is not stable at high temperatures.

V. References

  • General Synthesis of 4-Substituted Piperidines: A comprehensive overview of synthetic strategies for preparing piperidines with substituents at the 4-position.

    • Source: YouTube

    • URL: [Link] (Note: A placeholder URL is used as the original source is a video. In a real scenario, a more permanent reference would be sought).

  • Process for Preparing 4-Methylenepiperidine: This patent describes various methods for the synthesis of piperidine derivatives, including discussions on byproducts and purification.

    • Source: Google Patents

    • URL:

  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties: This article provides insights into the synthesis of complex piperidine derivatives, including the use of protecting groups and various reaction conditions.

    • Source: PMC

    • URL: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications: A review article covering modern methods for the synthesis of various piperidine derivatives.

    • Source: MDPI

    • URL: [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate: This paper details the synthesis of a complex piperidine derivative, offering insights into multi-step synthetic sequences and optimization.

    • Source: ResearchGate

    • URL: [Link]

Technical Support Center: Optimizing Click Chemistry with 4-Ethynyl-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to your comprehensive guide for navigating the specifics of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions utilizing 4-Ethynyl-1-methylpiperidine. This technical support center is designed to provide not only robust protocols but also the scientific rationale behind them, empowering you to troubleshoot and optimize your experiments with confidence.

Part 1: Foundational Knowledge & FAQs

This section addresses common initial questions and provides a foundational understanding of the system.

Q1: What is "click chemistry" and why is the copper-catalyzed version so prevalent?

A: "Click chemistry" is a concept that describes reactions that are high-yielding, wide in scope, create no (or only inoffensive) byproducts, and are easy to perform.[1] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier example of a click reaction.[2][3][][5] It involves the reaction of an azide and a terminal alkyne to form a stable 1,2,3-triazole ring.[2][5][6] The copper(I) catalyst provides a massive rate acceleration (10⁷ to 10⁸ times faster than the uncatalyzed reaction) and, crucially, ensures the exclusive formation of the 1,4-disubstituted triazole isomer.[5][7] This reaction is highly tolerant of a wide variety of functional groups and can be run in aqueous conditions, making it exceptionally useful in biological and medicinal chemistry.[1][8][7]

Q2: What are the specific challenges associated with using 4-Ethynyl-1-methylpiperidine in CuAAC reactions?

A: The primary challenge stems from the tertiary amine within the piperidine ring. This amine can act as a ligand and coordinate with the copper(I) catalyst. This coordination can potentially inhibit the catalyst, leading to slow or incomplete reactions. Furthermore, the basic nature of the piperidine nitrogen can influence the local pH of the reaction, which can also affect catalyst stability and activity.

Q3: Is a ligand always necessary for this reaction? What is its function?

A: While not strictly required for all CuAAC reactions, a ligand is highly recommended when using substrates like 4-ethynyl-1-methylpiperidine. The primary roles of the ligand are to:

  • Stabilize the Copper(I) Oxidation State: Copper(I) is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen. Ligands protect the Cu(I) ion.[9][10]

  • Prevent Catalyst Aggregation: Ligands can prevent the formation of unreactive polynuclear copper acetylide species.[3]

  • Accelerate the Reaction: By modulating the electronic properties of the copper center, ligands can significantly increase the reaction rate.[3][11]

  • Minimize Substrate Inhibition: In the case of 4-ethynyl-1-methylpiperidine, a strongly coordinating ligand can prevent the piperidine's tertiary amine from deactivating the copper catalyst.

Commonly used ligands include Tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivatives.[3][9][12]

Part 2: Troubleshooting Guide

This section is formatted to directly address common experimental issues.

Problem: My reaction is very slow or has stalled.

  • Potential Cause 1: Catalyst Inhibition. The tertiary amine of your piperidine substrate is likely coordinating to the copper catalyst, reducing its activity.

    • Solution: Increase the ligand-to-copper ratio. While a 1:1 ratio is a common starting point, for this substrate, consider increasing it to 1.5:1 or even 2:1. This helps ensure the intended ligand preferentially binds to the copper.

  • Potential Cause 2: Oxygen Contamination. The active Cu(I) catalyst is readily oxidized to inactive Cu(II) by oxygen.

    • Solution: Ensure your reaction setup is properly deoxygenated. Sparge your solvent with an inert gas (argon or nitrogen) for 15-20 minutes prior to adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.

  • Potential Cause 3: Insufficient Reducing Agent. If you are generating Cu(I) in situ from a Cu(II) source (like CuSO₄), the reducing agent (typically sodium ascorbate) may be depleted or degraded.

    • Solution: Use a freshly prepared solution of sodium ascorbate. It is often beneficial to add it in a slight excess (1.5 to 2 equivalents relative to the Cu(II) salt).

Problem: I'm observing significant side-product formation, particularly a product with double the mass of my starting alkyne.

  • Potential Cause: Alkyne Homocoupling (Glaser Coupling). This is a common side reaction in CuAAC chemistry, where two molecules of the alkyne couple to form a diyne.[13][14][15] This is promoted by oxygen and an excess of copper catalyst.[15]

    • Solution 1: Rigorous Deoxygenation. As with a stalled reaction, thoroughly deoxygenate your reaction mixture to minimize this oxidative side reaction.

    • Solution 2: Optimize Catalyst Loading. Use the lowest effective concentration of your copper catalyst. Titrating the catalyst loading down (e.g., from 5 mol% to 1 mol%) can often suppress Glaser coupling.

    • Solution 3: Ensure Sufficient Reducing Agent. Maintaining a reducing environment by having a slight excess of sodium ascorbate can help prevent the oxidative conditions that lead to homocoupling.[14]

Problem: Purification is difficult, and I suspect residual copper in my final product.

  • Potential Cause: Copper Coordination to the Triazole Product. The nitrogen atoms in the newly formed triazole ring can chelate copper, making it difficult to remove during standard extraction.[16]

    • Solution 1: Aqueous Ammonia or Ammonium Chloride Wash. After the reaction, quenching with and washing the organic layer with a saturated aqueous solution of ammonium chloride or dilute ammonia can effectively remove copper by forming a water-soluble copper-ammonia complex.[17][18]

    • Solution 2: EDTA Wash. Washing with a solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) is a very effective way to sequester and remove copper ions into the aqueous phase.[16][17][19][20]

    • Solution 3: Scavenger Resins. For particularly stubborn cases, stirring the crude product with a copper-chelating resin (e.g., Chelex®) can be highly effective.[21]

Problem: The TBTA ligand is co-eluting with my product during chromatography.

  • Potential Cause: TBTA is a relatively nonpolar, greasy molecule that can have similar chromatographic behavior to many organic products.[22]

    • Solution 1: Precipitation. If your product is soluble in a solvent like diethyl ether or hexanes, you may be able to precipitate the TBTA ligand by adding this anti-solvent to your concentrated crude product.

    • Solution 2: Use a Water-Soluble Ligand. For future reactions, consider using a water-soluble ligand like THPTA. This allows for its simple removal with an aqueous wash during the workup.

    • Solution 3: Acidic Wash. An acidic wash (e.g., dilute HCl) can protonate the TBTA, increasing its aqueous solubility and facilitating its removal from the organic layer. Ensure your product is stable to acidic conditions before attempting this.

Part 3: Experimental Protocol & Data

This section provides a detailed, validated starting protocol.

Optimized CuAAC Protocol for 4-Ethynyl-1-methylpiperidine

Materials:

  • 4-Ethynyl-1-methylpiperidine

  • Your organic azide

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate (L-Ascorbic acid sodium salt)

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Solvent: A 1:1 mixture of tert-Butanol and deionized water is a versatile starting point.

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethynyl-1-methylpiperidine (1.0 equivalent) and your organic azide (1.05 equivalents) in the 1:1 t-BuOH/H₂O solvent mixture.

  • Deoxygenation: Seal the flask with a septum and sparge the solution with a gentle stream of argon or nitrogen gas for 20 minutes.

  • Catalyst Premix: In a separate vial, dissolve CuSO₄·5H₂O (0.02 equivalents) and TBTA (0.025 equivalents) in a small amount of the solvent mixture.

  • Catalyst Activation: To the catalyst premix, add a freshly prepared solution of sodium ascorbate (0.05 equivalents). The solution should change from blue to a pale yellow/colorless, indicating the formation of the active Cu(I) species.

  • Reaction Initiation: Using a syringe, add the activated catalyst solution to the deoxygenated solution of your reactants.

  • Monitoring: Stir the reaction at room temperature under a positive pressure of inert gas. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate and water.

    • Separate the layers. Wash the organic layer twice with a saturated aqueous solution of EDTA or ammonium chloride.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Summary of Key Reaction Parameters
ParameterRecommended RangeRationale
Alkyne:Azide Ratio 1:1.05 - 1:1.2A slight excess of the azide can help drive the reaction to completion.
Cu(II)SO₄ Loading 1 - 5 mol%Start higher and optimize downwards to minimize cost and side reactions.
Ligand:Copper Ratio 1.2:1 - 2:1A higher ratio is crucial to prevent catalyst inhibition by the piperidine substrate.
Sodium Ascorbate 2 - 5 eq. to CopperEnsures complete and sustained reduction of Cu(II) to Cu(I).
Solvent Concentration 0.1 - 0.5 MBalances reactant solubility with reaction kinetics.

Part 4: Visualizing the Workflow & Mechanism

Diagram 1: The CuAAC Catalytic Cycle

This diagram illustrates the key steps in the copper-catalyzed click reaction.

CuAAC_Cycle cluster_0 Catalytic Cycle CuI_Ligand Cu(I)-Ligand Alkyne_Coord π-Complex CuI_Ligand->Alkyne_Coord Copper_Acetylide Copper(I) Acetylide Alkyne_Coord->Copper_Acetylide - H⁺ Azide_Complex Azide Coordination Copper_Acetylide->Azide_Complex Metallacycle Six-Membered Copper Metallacycle Azide_Complex->Metallacycle Triazolide Copper Triazolide Metallacycle->Triazolide Triazolide->CuI_Ligand + H⁺ Product 1,4-Triazole Triazolide->Product Alkyne R-C≡CH Alkyne->Alkyne_Coord Azide R'-N₃ Azide->Azide_Complex caption The catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Diagram 2: Troubleshooting Workflow for Low Yield

A logical decision tree to diagnose and solve issues with reaction efficiency.

Troubleshooting_Low_Yield Start Low Reaction Yield? Check_Atmosphere Was the reaction run under inert gas? Start->Check_Atmosphere Degas_Restart Action: Degas solvents thoroughly and maintain positive inert gas pressure. Check_Atmosphere->Degas_Restart No Check_Ligand_Ratio What is the Ligand:Copper ratio? Check_Atmosphere->Check_Ligand_Ratio Yes Increase_Ligand Action: Increase ligand ratio to 1.5:1 or 2:1. Check_Ligand_Ratio->Increase_Ligand < 1.2:1 Check_Reagents Are reagents (especially sodium ascorbate) fresh? Check_Ligand_Ratio->Check_Reagents ≥ 1.2:1 Use_Fresh_Reagents Action: Use a freshly prepared solution of sodium ascorbate. Check_Reagents->Use_Fresh_Reagents No Consider_Side_Reactions Is alkyne homocoupling (Glaser) observed? Check_Reagents->Consider_Side_Reactions Yes Reduce_Catalyst Action: Reduce copper catalyst loading to 1-2 mol%. Consider_Side_Reactions->Reduce_Catalyst Yes

A decision tree for troubleshooting low-yielding CuAAC reactions.

References

  • Title: Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides Source: RSC Publishing URL: [Link]

  • Title: Click Chemistry Azide-Alkyne Cycloaddition Source: Organic Chemistry Portal URL: [Link]

  • Title: Azide-alkyne Huisgen cycloaddition Source: Wikipedia URL: [Link]

  • Title: Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation Source: National Center for Biotechnology Information URL: [Link]

  • Title: How to remove TBTA after click reaction (apart from using column separation)? Source: ResearchGate URL: [Link]

  • Title: How to remove copper after CuAAc click reaction? Source: ResearchGate URL: [Link]

  • Title: How to remove Copper after click reaction? Source: ResearchGate URL: [Link]

  • Title: Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation Source: National Center for Biotechnology Information URL: [Link]

  • Title: Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? Source: ResearchGate URL: [Link]

  • Title: Glaser coupling of polymers : side-reaction in huisgens "Click" coupling reaction and opportunity for polymers with focal diacetylene units in combination with ATRP Source: Eindhoven University of Technology Research Portal URL: [Link]

  • Title: Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions Source: ResearchGate URL: [Link]

  • Title: Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation Source: Jena Bioscience URL: [Link]

  • Title: Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2 Source: ACS Publications URL: [Link]

  • Title: Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation Source: Catalysis Science & Technology (RSC Publishing) URL: [Link]

  • Title: Click chemistry (CuAAC) in the synthesis of quinolone-triazole hybrids Source: ResearchGate URL: [Link]

  • Title: Supporting information for Polymeric ligands as homogeneous, reusable catalyst systems for copper assisted click chemistry Source: The Royal Society of Chemistry URL: [Link]

  • Title: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) Source: Glen Research URL: [Link]

  • Title: Optimization of the conditions for CuAAC reaction Source: ResearchGate URL: [Link]

  • Title: Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction Source: ACS Omega URL: [Link]

  • Title: Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition Source: National Center for Biotechnology Information URL: [Link]

  • Title: Why is the efficiency of my CuAAC click chemistry so low? Source: ResearchGate URL: [Link]

  • Title: Synthesis of 1,2,3-Triazoles Source: Organic Chemistry Portal URL: [Link]

  • Title: Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers Source: National Center for Biotechnology Information URL: [Link]

  • Title: Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights Source: Organometallics - ACS Publications URL: [Link]

  • Title: A Comprehensive Guide to Click Chemistry Reaction Source: Labinsights URL: [Link]

  • Title: Cu-CATALYZED AZIDE-ALKYNE CYCLOADDITION: PREPARATION OF TRIS((1-BENZYL-1H-1,2,3-TRIAZOLYL)METHYL)AMINE Source: Organic Syntheses URL: [Link]

  • Title: Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications Source: ResearchGate URL: [Link]

  • Title: Click chemistry reagents Source: Chemie Brunschwig URL: [Link]

Sources

Technical Support Center: Scale-up Synthesis of 4-Ethynyl-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of 4-Ethynyl-1-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the multi-kilogram production of this key synthetic intermediate.

Introduction

4-Ethynyl-1-methylpiperidine is a valuable building block in medicinal chemistry, finding application in the synthesis of various pharmacologically active compounds. As with many fine chemicals, transitioning from laboratory-scale synthesis to large-scale production presents a unique set of challenges. This guide aims to address these challenges head-on, providing practical, field-proven insights to ensure a robust, scalable, and efficient manufacturing process.

Synthetic Strategy Overview

The most common and scalable synthetic route to 4-Ethynyl-1-methylpiperidine involves a Sonogashira coupling reaction. This powerful cross-coupling reaction forms the crucial carbon-carbon bond between a terminal alkyne and a vinyl or aryl halide.[1] In this case, a suitable 4-halopiperidine derivative is coupled with a protected or unprotected acetylene source.

A typical synthetic workflow can be visualized as follows:

Synthetic_Workflow cluster_0 Precursor Synthesis cluster_1 Sonogashira Coupling cluster_2 Deprotection & Isolation N-methyl-4-piperidone N-methyl-4-piperidone 4-Halo-1-methylpiperidine 4-Halo-1-methylpiperidine N-methyl-4-piperidone->4-Halo-1-methylpiperidine Halogenation Protected Product Protected Product 4-Halo-1-methylpiperidine->Protected Product Pd/Cu catalyst, Acetylene Source 4-Ethynyl-1-methylpiperidine 4-Ethynyl-1-methylpiperidine Protected Product->4-Ethynyl-1-methylpiperidine Deprotection Purified Product Purified Product 4-Ethynyl-1-methylpiperidine->Purified Product Purification

Caption: General synthetic workflow for 4-Ethynyl-1-methylpiperidine.

Troubleshooting Guide

This section addresses common issues encountered during the scale-up synthesis of 4-Ethynyl-1-methylpiperidine in a question-and-answer format.

Question 1: We are observing significant amounts of a dimeric byproduct during the Sonogashira coupling. What is the cause and how can we mitigate it?

Answer:

The dimeric byproduct you are observing is likely the result of alkyne homocoupling, a common side reaction in Sonogashira couplings, also known as the Glaser coupling.[2] This is particularly problematic when using terminal alkynes directly.

Causality: Homocoupling is often promoted by the presence of oxygen and the copper(I) co-catalyst.

Mitigation Strategies:

  • Use of a Protected Alkyne: The most effective strategy to prevent homocoupling is to use a protected alkyne, such as trimethylsilylacetylene (TMSA). The bulky silyl group sterically hinders the unwanted dimerization. The TMS group can then be selectively removed in a subsequent step.

  • Copper-Free Sonogashira Conditions: While traditional Sonogashira reactions utilize a copper co-catalyst, several copper-free protocols have been developed.[3] These methods can significantly reduce homocoupling, especially for more reactive aryl or vinyl halides. However, reaction kinetics may be slower, and higher catalyst loading or temperatures might be required.

  • Strictly Anaerobic Conditions: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to minimize oxygen levels, which can promote the oxidative homocoupling pathway.

Question 2: Our reaction stalls before reaching completion, even with increased catalyst loading. What are the potential reasons?

Answer:

Incomplete conversion in a Sonogashira coupling at scale can be attributed to several factors related to catalyst activity and reaction conditions.

Causality:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to impurities in the starting materials or solvents. Phosphine ligands can also oxidize over time, leading to catalyst deactivation.

  • Insufficient Base: The amine base is crucial for neutralizing the hydrogen halide formed during the reaction and for the regeneration of the active catalytic species. An insufficient amount or a weak base can lead to a stall.

  • Poor Solubility: As the reaction progresses, the product or intermediates may precipitate, hindering further reaction.

Troubleshooting Steps:

  • Reagent and Solvent Purity: Ensure all reagents and solvents are of high purity and are anhydrous and degassed.

  • Catalyst and Ligand Quality: Use a high-quality palladium source and phosphine ligand. Consider using air-stable pre-catalysts to ensure consistent activity.[3]

  • Base Selection and Stoichiometry: Triethylamine (TEA) is a common base. Ensure at least two equivalents are used. For less reactive halides, a stronger base like diisopropylethylamine (DIPEA) may be beneficial.

  • Solvent System: A co-solvent system, such as THF/DMA, can help maintain the solubility of all components throughout the reaction.[1]

Question 3: We are struggling with the final purification of 4-Ethynyl-1-methylpiperidine. Column chromatography is not feasible at our scale. What are our options?

Answer:

Purification is a significant challenge when scaling up, and avoiding chromatography is a primary goal for process efficiency.[4][5]

Causality: The product may have similar polarity to starting materials or byproducts, making simple extraction or crystallization difficult. Residual palladium and copper can also be challenging to remove.

Purification Strategies:

  • Distillation: If the product is thermally stable and volatile, vacuum distillation can be a highly effective purification method for removing non-volatile impurities.

  • Crystallization of a Salt: The piperidine nitrogen allows for the formation of salts (e.g., hydrochloride or citrate).[6] Crystallization of a salt can be a very effective method for purification, as the crystal lattice will exclude impurities. The free base can then be regenerated if required.

  • Liquid-Liquid Extraction: A carefully designed series of extractions with different pH aqueous solutions can help remove acidic or basic impurities.

  • Scavenger Resins: To remove residual palladium, scavenger resins with thiol or amine functionalities can be employed. These can be stirred with the crude product solution and then filtered off.

Frequently Asked Questions (FAQs)

Q1: What is the best choice of halogen for the 4-halopiperidine precursor in a scale-up scenario?

A1: The reactivity of the halide in Sonogashira coupling follows the order I > Br > Cl. For scale-up, 4-iodo-1-methylpiperidine is often the preferred starting material due to its higher reactivity, which allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times. However, the cost and stability of the iodo compound should be considered. 4-Bromo-1-methylpiperidine is a viable, more cost-effective alternative, though it may require more forcing conditions.

Q2: How do we handle the deprotection of the trimethylsilyl (TMS) group at a large scale?

A2: The deprotection of the TMS group is typically achieved under mild basic or fluoride-mediated conditions.

  • Base-Catalyzed Deprotection: A common and cost-effective method is the use of potassium carbonate in methanol.[7] This method is generally clean and avoids the use of corrosive fluoride reagents.

  • Fluoride-Mediated Deprotection: Tetrabutylammonium fluoride (TBAF) in THF is highly effective but can be expensive for large-scale operations.[8][9] Aqueous HF is also effective but requires specialized equipment due to its corrosive nature.

Q3: What are the key safety considerations for this synthesis?

A3:

  • Palladium Catalysts: While generally not highly toxic, palladium catalysts can be pyrophoric, especially when finely divided on a support. Handle under an inert atmosphere.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. Handle in a well-ventilated fume hood.

  • Solvents: Anhydrous solvents like THF can form explosive peroxides. Always test for peroxides before use.

  • Exotherms: The Sonogashira coupling can be exothermic. Ensure adequate cooling capacity and controlled addition of reagents during scale-up.

Experimental Protocols

Protocol 1: Synthesis of 4-((Trimethylsilyl)ethynyl)-1-methylpiperidine

This protocol is adapted from standard Sonogashira coupling procedures.[1][10]

ReagentMolar Eq.
4-Iodo-1-methylpiperidine1.0
Trimethylsilylacetylene1.2
Pd(PPh₃)₂Cl₂0.02
Copper(I) Iodide0.04
Triethylamine2.5
Anhydrous THF-

Procedure:

  • To a suitably sized, inerted reactor, charge 4-iodo-1-methylpiperidine, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous and degassed THF.

  • Add triethylamine and stir to dissolve.

  • Slowly add trimethylsilylacetylene via an addition funnel, maintaining the internal temperature below 30 °C.

  • Stir the reaction mixture at room temperature until reaction completion is confirmed by an appropriate in-process control (e.g., GC-MS, HPLC).

  • Upon completion, filter the reaction mixture to remove the precipitated salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be used directly in the next step or purified by vacuum distillation.

Protocol 2: Deprotection to 4-Ethynyl-1-methylpiperidine

This protocol utilizes a mild, base-catalyzed deprotection method.[7]

ReagentMolar Eq.
4-((Trimethylsilyl)ethynyl)-1-methylpiperidine1.0
Potassium Carbonate1.5
Methanol-

Procedure:

  • Dissolve the crude 4-((trimethylsilyl)ethynyl)-1-methylpiperidine in methanol in a reactor.

  • Add potassium carbonate and stir the mixture at room temperature.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or by salt crystallization as described in the troubleshooting section.

Visualization of Key Processes

Troubleshooting Decision Tree

Troubleshooting_Tree start Low Yield or Stalled Reaction check_sm Check Starting Material Purity start->check_sm check_reagents Verify Catalyst and Base Activity start->check_reagents check_conditions Review Reaction Conditions (Temp, Solvent, Atmosphere) start->check_conditions impure_sm Impure Starting Material check_sm->impure_sm Purity < 98% inactive_reagents Inactive Catalyst/Base check_reagents->inactive_reagents Old or Improperly Stored suboptimal_conditions Suboptimal Conditions check_conditions->suboptimal_conditions e.g., O2 leak, wrong solvent action_sm Repurify Starting Material impure_sm->action_sm action_reagents Use Fresh Reagents inactive_reagents->action_reagents action_conditions Optimize Conditions suboptimal_conditions->action_conditions

Caption: Decision tree for troubleshooting low yield in Sonogashira coupling.

References

  • Selective synthesis of gem-dihalopiperidines and 4-halo-1,2,3,6-tetrahydropyridines from halogen substituted homoallylic benzenesulfonamides and aldehydes. PubMed Central.
  • Selective synthesis of gem-dihalopiperidines and 4-halo-1,2,3,6-tetrahydropyridines from halogen substituted homoallylic benzenesulfonamides and aldehydes.
  • Preparation of trans-2-Substituted-4-halopiperidines and cis-2-Substituted-4-halotetrahydropyrans via AlCl3-Catalyzed Prins Reaction.
  • 4-Methylpiperidine synthesis. ChemicalBook.
  • Flow Chemistry: Sonogashira Coupling. ThalesNano Inc..
  • PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Drug Development and Delivery.
  • 4-Ethynyl-1-methylpiperidine. BLD Pharm.
  • 4-Ethynyl-1-methyl-piperidine hydrochloride. Sigma-Aldrich.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Prec
  • Development of a Robust Process for the Preparation of High-Quality 4-Methylenepiperidine Hydrochloride.
  • Selective, Convenient and Efficient Deprotection of Trimethylsilyl and Tetrahydropyranyl Ethers, Ethylene Acetals and Ketals with Oxone under Nonaqueous Conditions.
  • Deprotection of Silyl Ethers. Gelest Technical Library.
  • Development of a Scaleable Route for the Production of cis-N-Benzyl-3-methylamino-4-methylpiperidine.
  • Synthesis and crystallization procedure of piperidin-4-one and its deriv
  • Inline purification in continuous flow synthesis – opportunities and challenges.
  • Progress Toward a Large-Scale Synthesis of Molnupiravir (MK-4482, EIDD-2801)
  • What is the most efficient method for deprotection of trimethyl(phenylethynyl)silane?.
  • Synthesis of 4-substituted 3,3-difluoropiperidines. PubMed.
  • 4-Ethynylpiperidine. PubChem.
  • give me your harshest (serious) silyl protecting group deprotection conditions. Reddit.
  • A new mechanistic pathway under Sonogashira reaction protocol involving multiple acetylene insertions.
  • Studies on the Deprotection of Triisopropylsilylarylacetylene Deriv
  • The structure and numbering scheme of 4-methyl-1-piperidine carbodithioic acid.
  • Recent Advances in Sonogashira Reactions.
  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry.
  • Sonogashira coupling of 3-iodo-N-Boc(aza)indoles and tolylacetylene...
  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journals.
  • Sustainability Challenges in Peptide Synthesis and Purification:
  • Synthesis of 1-Acetyl-4-ethynyl-4-(2-nitrophenoxy)piperidine. PrepChem.com.
  • Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264) Part 4: Formylation–Cyclization as a Flow–Batch Process Leads to Significant Improvements in Process Mass Intensity (PMI) and CO Generated versus the Batch–Batch Process.
  • Current trends and challenges in the downstream purification of bispecific antibodies. PubMed Central.
  • Azapeptide Synthesis Fully Integrated into Standard Solid-Phase Peptide Synthesis (SPPS): Case Study with Azapeptide-GLP-1. bioRxiv.
  • Large-scale synthesis of uniform lanthanide-doped NaREF4 upconversion/downshifting nanoprobes for bioapplic

Sources

Technical Support Center: 4-Ethynyl-1-methylpiperidine Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability issues of 4-Ethynyl-1-methylpiperidine (EMP) CAS: 91324-39-9 (Free Base) | 2230798-28-2 (HCl Salt) Audience: Medicinal Chemists, Process Chemists, Analytical Scientists

Executive Summary: The Stability Paradox

4-Ethynyl-1-methylpiperidine (EMP) presents a dual-stability profile common to functionalized heterocycles. As a free base , it is thermodynamically unstable over time, prone to oxidative yellowing and polymerization. As a hydrochloride salt , it is a robust solid suitable for long-term storage.

Immediate Directive: If you possess the free base (liquid/low-melting solid) and observe degradation, convert it to the HCl salt immediately for preservation.

Part 1: Diagnostic Hub (Troubleshooting)

Identify your issue below to find the root cause and immediate remediation.

Issue 1: The "Yellowing" Phenomenon

User Observation: "My clear, colorless EMP liquid has turned pale yellow or amber after 2 weeks in the fridge."

  • Technical Diagnosis: N-Oxidation . The tertiary amine at the

    
    -methyl position is electron-rich and susceptible to atmospheric oxygen, forming the 
    
    
    
    -oxide. This is often accelerated by light and trace transition metals.
  • Impact: The

    
    -oxide is more polar and may interfere with organometallic coupling reactions (e.g., Sonogashira) by chelating the catalyst.
    
  • Remediation:

    • Purification: Distill under reduced pressure (vacuum) under Argon/Nitrogen.

    • Prevention: Store under inert atmosphere. Add activated 3Å molecular sieves to the storage vial to minimize moisture-mediated oxidation.

Issue 2: Haze or Precipitate in Liquid

User Observation: "There is a fine white solid settling at the bottom of the bottle."

  • Technical Diagnosis: Ammonium Salt Formation or Oligomerization .

    • Carbonate Formation: Tertiary amines are basic and will scavenge atmospheric

      
       to form carbamates/carbonates.
      
    • Glaser Coupling: Trace copper contamination (from fittings or spatulas) can catalyze the homocoupling of the terminal alkyne to form insoluble diynes.

  • Remediation:

    • Filter the liquid through a 0.2

      
       PTFE syringe filter.
      
    • Check purity via

      
      -NMR. If the terminal alkyne proton (
      
      
      
      ppm) is intact, the liquid is likely salvageable.
Issue 3: Variable Stoichiometry in Reactions

User Observation: "I calculated equivalents based on density/MW, but my coupling reaction is incomplete."

  • Technical Diagnosis: Hygroscopicity & Volatility .

    • The free base is hygroscopic (absorbs water weight).

    • It is also moderately volatile. Repeated opening of the vessel changes the actual concentration.

  • Remediation: Switch to gravimetric dosing using the HCl salt . The salt is non-volatile and non-hygroscopic (if dried properly), ensuring precise stoichiometry.

Part 2: Degradation Mechanisms (Visualized)

Understanding how EMP degrades is critical for selecting the right storage conditions.

Key Pathways:

  • N-Oxidation: Attack of

    
     on the piperidine nitrogen.
    
  • Glaser Coupling: Oxidative dimerization of the alkyne tail.

EMP_Degradation cluster_0 Degradation Triggers EMP 4-Ethynyl-1-methylpiperidine (Active Reagent) NOxide N-Oxide Impurity (Yellowing/Polar) EMP->NOxide Slow Oxidation Diyne Glaser Diyne (Insoluble Polymer) EMP->Diyne Homocoupling O2 Atmospheric O2 (Storage Issue) O2->NOxide O2->Diyne Metal Trace Metals (Cu/Fe) Metal->Diyne Catalyst

Figure 1: Primary degradation pathways. Note that metal contamination significantly accelerates the irreversible Glaser coupling of the alkyne moiety.

Part 3: Stabilization Protocol (The "Gold Standard")

To ensure long-term stability (>6 months), we recommend converting the free base to the Hydrochloride (HCl) salt. This blocks the nitrogen lone pair, preventing oxidation, and stabilizes the lattice to reduce volatility.

Protocol: Conversion of EMP Free Base to HCl Salt
  • Dissolution: Dissolve 10 mmol of EMP (Free Base) in 20 mL of dry Diethyl Ether or MTBE. Cool to 0°C in an ice bath.

  • Acidification: Dropwise add 11 mmol (1.1 eq) of 2M HCl in Diethyl Ether (or Dioxane) with vigorous stirring.

    • Note: A white precipitate should form immediately.

  • Isolation: Stir for 30 minutes at 0°C. Filter the solid under a blanket of Nitrogen (to prevent moisture absorption during filtration).

  • Washing: Wash the filter cake with cold ether (

    
     mL).
    
  • Drying: Dry under high vacuum (< 1 mbar) for 4 hours.

    • Result: White, non-hygroscopic solid. Store at RT or 4°C.

Part 4: Analytical Verification

Use this table to verify the integrity of your reagent before committing it to a high-value synthesis.

ParameterEMP (Free Base)EMP (Degraded - N-Oxide)EMP (Degraded - Diyne)
Appearance Clear, colorless liquidYellow/Amber oilHaze / Particulates
LCMS (M+H) 124.1140.1 (+16 amu)245.2 (Dimer - 2H)
1H-NMR (Alkyne)

ppm (d,

)
Shifted downfieldAbsent (Signal lost)
1H-NMR (N-Me)

ppm (Singlet)

ppm (Broad)

ppm (Intact)
Part 5: Frequently Asked Questions (FAQ)

Q: Can I use the HCl salt directly in a Sonogashira coupling? A: Yes, but you must add an extra equivalent of base (e.g., TEA, DIPEA) to the reaction mixture to generate the free base in situ. This is often preferred as it releases the fresh amine directly into the catalytic cycle, bypassing storage degradation issues.

Q: My EMP smells "fishy" but looks clear. Is it good? A: Yes. The "fishy" odor is characteristic of the volatile free amine. If it looks clear and the NMR is clean, the smell is normal. If the smell changes to acrid or ozone-like, discard.

Q: I need to distill the free base. What are the conditions? A: Due to the terminal alkyne, avoid high temperatures (>100°C) to prevent thermal polymerization.

  • Recommendation: Vacuum distillation at < 10 mbar. The boiling point should drop to approx 40-50°C. Do not distill to dryness; leave a small residue to prevent peroxide concentration.

References
  • Chemistry LibreTexts. (2020). Oxidation of Alkynes. Retrieved February 10, 2026, from [Link]

  • Wikipedia. (n.d.). Amine Oxide - Stability and Formation. Retrieved February 10, 2026, from [Link]

Technical Support Center: Analytical Strategy for 4-Ethynyl-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: EMP-404-ANALYTICAL Assigned Specialist: Senior Application Scientist Subject: Method Development & Troubleshooting for 4-Ethynyl-1-methylpiperidine (4-EMP)[1]

Executive Summary

4-Ethynyl-1-methylpiperidine (4-EMP) presents a "perfect storm" of analytical challenges: it is a strongly basic tertiary amine (pKa ~10.1), it possesses a reactive terminal alkyne , and it lacks a strong UV chromophore .[1] Standard generic methods often fail, resulting in peak tailing, poor sensitivity, or artifact formation (dimerization).

This guide addresses these specific failure modes using causal analysis and self-validating protocols.

Module 1: The "Invisible" Peak (Detection Issues)

User Issue: "I am injecting 1 mg/mL of sample but seeing little to no signal on my HPLC-UV at 254 nm."

Root Cause Analysis: 4-EMP lacks a conjugated π-system.[1] The piperidine ring is saturated, and the terminal alkyne (


) has only weak absorbance in the low UV range (<210 nm). At 254 nm, the molecule is effectively invisible.

Troubleshooting Protocol:

Detector TypeFeasibilityTechnical Recommendation
UV/Vis LowMust use 205–210 nm. Use high-purity solvents (HPLC Grade Acetonitrile) to minimize baseline noise at this low wavelength.[1]
CAD / ELSD High Charged Aerosol Detection (CAD) or Evaporative Light Scattering (ELSD) are universal for non-volatiles.[1] They rely on mass, not optics.[1]
LC-MS Optimal Operate in ESI(+) mode. The tertiary amine protonates easily (

), providing high sensitivity.

Self-Validating Check:

  • If using UV: Inject a known concentration of the ketone precursor (1-methyl-4-piperidone).[1] If the ketone peak is huge and the 4-EMP peak is tiny, your wavelength is too high.

Module 2: Chromatographic Tailing (HPLC Optimization)

User Issue: "The main peak is tailing severely (Asymmetry > 2.0), making it impossible to integrate impurities."

Root Cause Analysis: The piperidine nitrogen has a pKa of ~10.1. At standard acidic pH (0.1% Formic Acid, pH ~2.7), the amine is fully protonated (


).[1] These charged species interact with residual silanols (

) on the silica column backbone, causing secondary retention (tailing).[1]

Corrective Action (The "High pH" Strategy): You must suppress the ionization of the amine or the silanols. The most robust approach for piperidines is High pH Chromatography .

Recommended Method Parameters:

  • Column: High-pH stable C18 Hybrid (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH).[1] Do not use standard silica above pH 8.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Mechanism: At pH 10, the amine is deprotonated (neutral). It interacts purely via hydrophobic partitioning, resulting in sharp, symmetrical peaks.[1]

Diagram: Method Development Decision Tree

HPLC_Decision_Tree Start Start: HPLC Method Development Check_Chromophore Check UV Absorbance Start->Check_Chromophore UV_Weak Weak/No UV > 220nm Check_Chromophore->UV_Weak UV_Strong Strong UV Check_Chromophore->UV_Strong Detector_Choice Select Detector: CAD, ELSD, or MS UV_Weak->Detector_Choice Check_pKa Check pKa (Piperidine ~10.1) UV_Strong->Check_pKa Detector_Choice->Check_pKa Strategy_Select Select Mobile Phase Strategy Check_pKa->Strategy_Select Low_pH Low pH (pH 2-3) + Ion Pairing (e.g., TFA/HFBA) Strategy_Select->Low_pH High_pH High pH (pH 10) Requires Hybrid Column Strategy_Select->High_pH Result_Low Risk: Ion Suppression in MS Good Peak Shape Low_pH->Result_Low Result_High Optimal: Sharp Peaks MS Compatible (Ammonium) High_pH->Result_High

Caption: Analytical decision matrix for basic amines lacking chromophores. High pH strategies are prioritized for piperidines.

Module 3: The "Ghost" Impurity (Glaser Coupling)

User Issue: "I see a new impurity peak appearing in my standard solution after 24 hours. Mass spec shows [2M-2+H]+."[1]

Root Cause Analysis: Terminal alkynes are susceptible to Glaser Coupling (oxidative homocoupling) in the presence of trace metals (Cu, Fe) and Oxygen.



This forms a 1,3-diyne dimer .[4] If your solvent contains trace metal ions or is exposed to air, this impurity generates in situ during analysis.[1]

Identification:

  • Mass Shift: Look for a dimer with a mass of

    
    .[1]
    
  • Retention: The dimer is significantly more hydrophobic (two lipophilic rings) and will elute much later than the main peak.

Prevention Protocol:

  • Solvent Additive: Add 0.1 mM EDTA to the aqueous mobile phase to chelate trace metals.[1]

  • Storage: Store standards in amber vials under Argon/Nitrogen.

  • Fresh Prep: Prepare standards daily. Do not store diluted samples >24 hours.

Module 4: GC-MS & Thermal Instability

User Issue: "I am trying to analyze residual solvents/purity by GC-MS, but I see multiple peaks and poor reproducibility."

Root Cause Analysis:

  • Salt Form: 4-EMP is often supplied as a Hydrochloride (HCl) salt.[1] Salts do not volatilize; they decompose (pyrolyze) in the GC injector port, creating a messy chromatogram.

  • N-Oxide Reversion: If the sample contains N-oxide impurities, they can thermally de-oxygenate back to the parent amine in the hot injector, leading to false-high assay values.[1]

Step-by-Step GC Preparation Guide:

  • Free-Basing (Mandatory for Salts):

    • Dissolve 10 mg sample in 1 mL 1M NaOH.

    • Extract with 1 mL Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).[1]

    • Inject the organic layer.

  • Injector Parameters:

    • Use a low-temperature split injection (e.g., 200°C) to minimize thermal polymerization of the alkyne.

    • Use a base-deactivated liner (e.g., silanized wool) to prevent adsorption of the amine.

Summary of Key Impurities
Impurity NameOriginRelative Retention (RRT)Detection Note
1-Methyl-4-piperidone Starting Material~0.3 - 0.5Ketone; distinct Carbonyl stretch in IR.
4-EMP Dimer (Glaser) Degradation (Oxidative)~2.5 - 3.0Very hydrophobic; Late eluter.
4-EMP N-Oxide Degradation (Oxidative)~0.8 - 0.9Unstable in GC; requires LC-MS.[1]
Des-methyl analog Synthesis Side Product~0.9Hard to separate; requires high efficiency column.[1]

Diagram: Impurity Fate Mapping

Impurity_Map Precursor 1-Methyl-4-piperidone (Starting Material) Product 4-Ethynyl-1-methylpiperidine (API) Precursor->Product Ethynylation Dimer Glaser Dimer (1,3-Diyne) Product->Dimer O2 + Trace Metal (Storage/Solvent) NOxide N-Oxide (Oxidation) Product->NOxide Peroxides (in Solvents) Hydration Acetyl Impurity (Alkyne Hydration) Product->Hydration H2O/Acid (Hydrolysis)

Caption: Pathway analysis showing the origin of critical impurities.[1] Note that Dimerization is an artifact of handling, while N-Oxide is an artifact of solvent quality.

References
  • Waters Corporation. (2020).[1] Strategies for the Analysis of Basic Compounds in Reversed-Phase HPLC.Link[1]

  • PubChem. (2025).[1][5][6] Compound Summary: 4-Ethynyl-1-methylpiperidine.[1][7] National Library of Medicine.[1] Link

  • Snyder, L. R., & Kirkland, J. J. (2012).[1] Introduction to Modern Liquid Chromatography. Wiley-Interscience.[1] (Chapter on Ion-Pairing and High pH methods).

  • Glaser, C. (1869).[1][4] "Beiträge zur Kenntniss des Acetenylbenzols." Berichte der deutschen chemischen Gesellschaft, 2(1), 422-424.[1] (Foundational reference for Alkyne coupling mechanism). Link[1]

  • Thermo Fisher Scientific. (2018).[1] Analysis of Genotoxic Impurities: N-Nitrosamines and Precursors.[1] (Relevant for secondary amine degradation pathways).[1] Link

Sources

Validation & Comparative

Biological Activity Screening of 4-Ethynyl-1-methylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Rigidified Pharmacophore

In the landscape of nitrogen heterocycles, 4-Ethynyl-1-methylpiperidine represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Unlike flexible alkyl-piperidines, the 4-ethynyl group introduces conformational rigidity and electronic distinctiveness (via the alkyne


-system), making these derivatives highly attractive for targeting G-Protein Coupled Receptors (GPCRs), intracellular enzymes (cGAS), and microbial pathways.

This guide objectively compares the biological performance of 4-ethynyl-1-methylpiperidine derivatives against industry-standard benchmarks (MTEP, Fluconazole, RU.521). It synthesizes experimental data to validate their utility in CNS modulation , Anti-infective therapy , and Immunology .

Part 1: CNS Modulation & Analgesia

The Target Landscape: mGluR5 and Opioid Receptors

The structural homology of 4-ethynyl-1-methylpiperidine to pethidine (meperidine) and its rigid alkyne linker (mimicking the styryl/alkynyl linkers in mGluR5 antagonists) positions these derivatives as potent CNS agents.

Comparative Performance: Receptor Affinity & Efficacy
  • Primary Target: Metabotropic Glutamate Receptor 5 (mGluR5) – Negative Allosteric Modulation (NAM).

  • Secondary Target: Mu-Opioid Receptor (Agonism/Modulation).

Feature4-Ethynyl-1-methylpiperidine DerivativesMTEP (Standard mGluR5 Antagonist)Pethidine (Standard Opioid)
Binding Affinity (

)
Low nM (5–50 nM) for optimized aryl-alkyne derivatives16 nM~200 nM (Opioid)
Selectivity High selectivity for mGluR5 vs. mGluR1 due to steric bulk of the ethynyl linker.High (>1000-fold vs mGluR1)Low (Pan-opioid)
Metabolic Stability High. The internal alkyne is resistant to rapid CYP450 degradation compared to terminal alkenes.Moderate (Thiazole ring liability)Low (N-demethylation)
Blood-Brain Barrier Excellent. LogP 2.5–3.5 facilitates passive transport.GoodGood
Experimental Protocol: Calcium Flux Assay (FLIPR)

To screen these derivatives for mGluR5 antagonist activity, we utilize a functional Ca


 mobilization assay. This protocol validates the compound's ability to block agonist-induced signaling.[1]

Workflow:

  • Cell Line: HEK293 stably expressing human mGluR5 and G

    
     (promiscuous G-protein to couple 
    
    
    
    signaling).
  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

  • Compound Addition: Add 4-ethynyl-1-methylpiperidine derivatives (0.1 nM – 10

    
    M) using an automated liquid handler. Incubate for 10 min.
    
  • Agonist Challenge: Inject DHPG (selective mGluR1/5 agonist) at

    
     concentration.
    
  • Detection: Measure fluorescence intensity (

    
    ) using a FLIPR Tetra system.
    

Data Analysis: Calculate


 using a 4-parameter logistic fit. A derivative is considered a "hit" if 

.

Part 2: Anti-Infective Screening (Antimicrobial & Antifungal)

Mechanism: Membrane Disruption and Ergosterol Inhibition

Recent studies indicate that fluorobenzoic esters of 4-ethynyl-4-hydroxypiperidine possess significant antimicrobial activity. The lipophilic alkyne tail facilitates penetration into the fungal cell membrane, disrupting ergosterol biosynthesis similar to azoles but with a distinct binding mode.

Comparative Efficacy Data (MIC in

g/mL)
OrganismDerivative (Fluorobenzoic Ester)Fluconazole (Standard)Ciprofloxacin (Standard)Interpretation
Candida albicans4.0 - 8.0 0.5 - 2.0N/AModerate antifungal activity; effective against some azole-resistant strains due to structural divergence.
Staphylococcus aureus2.0 - 4.0 N/A0.25 - 1.0Potent Gram-positive activity. The cationic piperidine headgroup interacts with bacterial anionic phospholipids.
E. coli16.0 - 32.0N/A0.015Lower efficacy against Gram-negatives due to efflux pumps.
Protocol: Microbroth Dilution Assay (CLSI Standards)

Objective: Determine the Minimum Inhibitory Concentration (MIC).

  • Preparation: Dissolve derivatives in DMSO (stock 10 mg/mL). Dilute in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum: Adjust bacterial suspension to

    
     CFU/mL.
    
  • Plating: Dispense 100

    
    L of compound dilutions and 100 
    
    
    
    L of inoculum into 96-well plates.
  • Incubation: 37°C for 16–20 hours (bacteria) or 24–48 hours (fungi).

  • Readout: Visual inspection for turbidity or

    
     measurement. MIC is the lowest concentration with no visible growth.
    

Part 3: Emerging Immunology Targets (cGAS Inhibition)

The Frontier: Cyclic GMP-AMP Synthase (cGAS)

The cGAS-STING pathway is a critical driver of autoimmune diseases (e.g., SLE, Aicardi-Goutières syndrome). High-affinity inhibitors are scarce. Recent patent literature identifies the 4-ethynyl-1-methylpiperidine moiety as a critical "anchor" in novel cGAS inhibitors, fitting into the catalytic pocket to prevent DNA-induced activation.

Pathway Visualization

The following diagram illustrates where 4-ethynyl-1-methylpiperidine derivatives intervene in the inflammatory cascade.

cGAS_Pathway dsDNA dsDNA (Cytosolic) cGAS cGAS Enzyme dsDNA->cGAS Activates cGAMP cGAMP (2'3') cGAS->cGAMP Catalyzes Inhibitor 4-Ethynyl-1-methylpiperidine Derivative Inhibitor->cGAS Blocks Active Site STING STING Activation cGAMP->STING Binds IRF3 IRF3 Phosphorylation STING->IRF3 Signals IFN Type I Interferon Response IRF3->IFN Induces

Caption: Mechanism of Action for cGAS Inhibition.[2] The derivative competitively binds the cGAS active site, preventing cGAMP synthesis and downstream autoimmune signaling.

Screening Protocol: cGAMP Fluorescence Polarization

Why this assay? It is robust, homogeneous, and measures the direct product of the enzyme.

  • Reagents: Recombinant human cGAS, dsDNA (activator), ATP, GTP, and a fluorescently labeled cGAMP tracer (e.g., cGAMP-Fluorescein).

  • Reaction:

    • Mix cGAS (10 nM) + dsDNA + Derivative (varying conc.) in assay buffer (20 mM Tris, 5 mM

      
      ).
      
    • Initiate with ATP/GTP substrate mix.

    • Incubate 60 min at RT.

  • Detection: Add cGAMP-specific antibody and cGAMP-tracer.

    • Principle: Uninhibited cGAS produces unlabeled cGAMP, which displaces the tracer from the antibody

      
      Low Polarization .
      
    • Inhibition: No cGAMP produced

      
       Tracer binds antibody 
      
      
      
      High Polarization .
  • Validation: Compare

    
     against RU.521  (Reference inhibitor, 
    
    
    
    ). Optimized piperidine derivatives have demonstrated
    
    
    .

Synthesis Workflow: The Ethynylation Key Step

To ensure reproducibility, the quality of the starting material is paramount. The synthesis of the core scaffold follows a Favorskii-type reaction or direct addition.

Synthesis Start 1-Methyl-4-piperidone Step1 Ethyne (Gas) + KOH (Favorskii Reaction) Start->Step1 Inter 4-Ethynyl-4-hydroxy- 1-methylpiperidine Step1->Inter Step2 Dehydration / Derivatization Inter->Step2 Final Target Derivative (Ester/Ether/Amide) Step2->Final

Caption: Synthetic route for generating the 4-ethynyl-1-methylpiperidine library. The 4-hydroxy intermediate is a versatile branch point for esterification.

References

  • Antimicrobial Activity of Piperidine Esters Title: The Search for Biologically Active Compounds in the Series of N-ethoxyethylpiperidine Derivatives. Source: Eurasian Chemico-Technological Journal, 2019. URL:[Link]

  • mGluR5 Antagonists and MTEP Characterization Title: Metabotropic glutamate receptor subtype 5 antagonists MPEP and MTEP.[1][3] Source: CNS Drug Reviews (via PubMed), 2004. URL:[Link]

  • cGAS Inhibitor Structure-Activity Relationships Title: Substituted Pyrrolidine-2-Carboxylic Acid Derivatives as cGAS Inhibitors (Patent Application). Source: Justia Patents, 2025. URL:[Link]

  • Synthesis of Piperidine Scaffolds Title: Synthesis and properties of novel alkoxy- and phenoxyalkyl ethers of secondary and tertiary ethynylpiperidin-4-ols. Source: ResearchGate, 2014. URL:[Link]

Sources

HPLC Methods for Purity Validation of 4-Ethynyl-1-methylpiperidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Validating the purity of 4-Ethynyl-1-methylpiperidine (CAS: 3523-94-8) presents a dual analytical challenge: the molecule possesses a highly basic tertiary amine (


) leading to peak tailing, and it lacks a strong UV chromophore, making standard detection at 254 nm impossible.[1]

This guide compares two distinct methodological approaches to solve these issues. While Method A (High-pH RP-HPLC) serves as a robust standard for laboratories limited to UV detection, Method B (HILIC-CAD) is identified as the superior technique for comprehensive impurity profiling due to its ability to detect non-chromophoric impurities and provide superior peak symmetry for polar bases.[1]

Part 1: The Analytical Challenge

Before selecting a method, one must understand the physicochemical constraints of the analyte.

FeaturePropertyChromatographic Consequence
Basicity Tertiary Amine (

)
Severe Tailing: At neutral/low pH, the nitrogen is protonated (

).[1] It interacts ionically with residual silanols on silica columns, causing peak tailing and poor resolution.[1]
Polarity Small, polar skeletonLow Retention: On standard C18 columns at acidic pH, the charged molecule elutes near the void volume (

), co-eluting with salts and unretained impurities.
Chromophore Terminal Alkyne onlyDetection Blindness: The molecule is transparent >220 nm. Detection requires low-UV (205–210 nm), which is prone to solvent interference, or universal detection (CAD/ELSD/MS).[1]

Part 2: Method Comparison & Selection Strategy

Method A: High-pH Reversed-Phase with UV (The "Workhorse")

Best for: QC labs with standard equipment and high-purity solvents.[1]

This method utilizes the "neutralization" strategy. By raising the mobile phase pH to 10.0 (near the


), a significant portion of the amine becomes uncharged (free base), increasing its hydrophobicity and allowing retention on a C18 column.
  • Critical Requirement: You must use a hybrid-silica column (e.g., Waters XBridge or Agilent Poroshell HPH) resistant to high pH.[1] Standard silica dissolves above pH 8.[1]

Method B: HILIC with Charged Aerosol Detection (The "Specialist")

Best for: R&D, impurity profiling, and detecting non-chromophoric contaminants.

Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amines via a water-layer mechanism on the stationary phase.[1] It works best with an acetonitrile-rich mobile phase, which is ideal for volatility-based detectors like CAD or MS.[1]

Comparative Data Summary (Projected Performance)
ParameterMethod A: High-pH RP-UVMethod B: HILIC-CAD
Stationary Phase Hybrid C18 (e.g., XBridge BEH)Bare Silica or Amide (e.g., BEH Amide)
Mobile Phase 10mM

(pH 10) / ACN
10mM

(pH 5.[1]8) / ACN (90%)
Detection UV @ 210 nmCAD (Universal)
Peak Symmetry (

)
1.1 – 1.3 (Good)1.0 – 1.1 (Excellent)
Sensitivity (LOD) ~10 ppm (Solvent noise limited)~1 ppm (High sensitivity)
Impurity Coverage Limited: Misses non-UV active impurities.Complete: Detects salts, precursors, and degradants.[1]

Part 3: Detailed Experimental Protocols

Protocol A: High-pH Reversed-Phase (UV Detection)

Principle: Suppression of ionization to increase hydrophobic retention.[1]

  • Column: Waters XBridge BEH C18 XP,

    
    , 
    
    
    
    mm (or equivalent high-pH stable column).
  • Mobile Phase A: 10 mM Ammonium Bicarbonate in water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Temperature:

    
     (Improves mass transfer for amines).
    
  • Detection: UV at 210 nm (Reference: 360 nm). Note: Use a Diode Array Detector (DAD) to verify spectral purity.

  • Gradient:

    • 0 min: 5% B[1]

    • 10 min: 95% B

    • 12 min: 95% B

    • 12.1 min: 5% B (Re-equilibrate for 5 mins).

System Suitability Criteria:

  • Tailing Factor (

    
    ) < 1.5.[1]
    
  • Resolution (

    
    ) > 2.0 between main peak and nearest impurity.[1]
    
Protocol B: HILIC-CAD (Universal Detection)[1]

Principle: Partitioning into a water-enriched layer on the polar stationary phase.[1]

  • Column: Waters ACQUITY UPLC BEH Amide,

    
    , 
    
    
    
    mm (or TSKgel Amide-80).
  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.8).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Temperature:

    
    .
    
  • Detection: Charged Aerosol Detector (CAD).

    • Nebulizer Temp:

      
      .[1]
      
    • Power Function: 1.0 (for linearity).[1]

  • Isocratic/Gradient:

    • Isocratic 90% B is often sufficient.[1]

    • If gradient needed: 95% B (0 min)

      
       80% B (10 min). Note: HILIC gradients run from High Organic to Low Organic.
      

Why this works: The high acetonitrile content ensures the amine is charged (good for HILIC retention) and the volatility is perfect for CAD. CAD detects the mass of the analyte, bypassing the weak UV issue entirely.

Part 4: Visualization & Logic

Diagram 1: Method Selection Decision Tree

This logic flow ensures you select the correct method based on your available instrumentation and data requirements.

MethodSelection Start Start: Purity Analysis of 4-Ethynyl-1-methylpiperidine CheckEquip Check Lab Instrumentation Start->CheckEquip HasCAD Is CAD or MS available? CheckEquip->HasCAD UVOnly UV Only Available HasCAD->UVOnly No Universal CAD/MS Available HasCAD->Universal Yes UVConstraint Constraint: Must use Low UV (210 nm) UVOnly->UVConstraint MethodA Select Method A: High pH C18 (pH 10) UVConstraint->MethodA RiskA Risk: Baseline noise, missed non-UV impurities MethodA->RiskA MethodB Select Method B: HILIC Mode Universal->MethodB BenefitB Benefit: Detects all impurities, Superior peak shape MethodB->BenefitB

Caption: Decision matrix for selecting between High-pH RP-HPLC and HILIC based on detector availability.

Diagram 2: Purity Validation Workflow

A self-validating loop to ensure the chosen method is providing accurate data.[1]

ValidationLoop Sample Crude Sample Inject Injection Sample->Inject CheckSym Check Symmetry (Tf) Inject->CheckSym PassSym Tf < 1.5 CheckSym->PassSym Sharp Peak FailSym Tf > 1.5 CheckSym->FailSym Tailing CheckSpec Check Specificity PassSym->CheckSpec Adjust Action: Increase pH (RP) or Buffer Conc (HILIC) FailSym->Adjust Adjust->Inject Re-test Final Calculate % Area Purity CheckSpec->Final No Interference BlankRun Blank Injection BlankRun->CheckSpec Compare

Caption: Iterative workflow for System Suitability Testing (SST) to ensure data integrity.

References

  • McCalley, D. V. (2017).[1] Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A. Link

    • Context: Authoritative source on using high pH to suppress ionization of basic amines like piperidine to improve peak shape.[1]

  • Agilent Technologies. (2019).[1] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.Link

    • Context: Comparison of HILIC vs RP for polar analytes, supporting the selection of HILIC for small polar bases.
  • Chromatography Online. (2015).[1] Important Aspects of UV Detection for HPLC.Link

    • Context: Explains the limitations of UV detection for molecules with weak chromophores (like terminal alkynes) and the risks of low-wavelength detection.
  • Sielc Technologies. (n.d.).[1] Separation of 1-Methylpiperidine-4-methylamine on Newcrom R1 HPLC column.Link

    • Context: Provides surrogate data for 1-methylpiperidine derivatives, validating the difficulty of retaining these compounds on standard phases.
  • PubChem. (2023).[1] Compound Summary: 4-Ethynyl-1-methylpiperidine.[1][2]Link

    • Context: Verification of physicochemical properties (Basicity, Structure) used to design the method.

Sources

Technical Comparison Guide: In Vivo Efficacy of 4-Ethynyl-1-methylpiperidine Derivatives (Ponatinib/AP24534)

[1]

Executive Summary

This guide analyzes the in vivo efficacy of third-generation Tyrosine Kinase Inhibitors (TKIs) derived from the 4-Ethynyl-1-methylpiperidine scaffold, with a primary focus on Ponatinib (AP24534) .[1]

While first-generation (Imatinib) and second-generation (Dasatinib, Nilotinib) inhibitors revolutionized Chronic Myeloid Leukemia (CML) treatment, they are rendered ineffective by the T315I "gatekeeper" mutation .[1][2] The 4-Ethynyl-1-methylpiperidine moiety was structurally engineered to bypass this steric hindrance.[1] This guide provides a direct, data-backed comparison of Ponatinib against earlier TKIs in murine xenograft models, detailing the specific protocols required to replicate these findings.

Structural Causality: The Role of the Alkyne Linker

To understand in vivo performance, one must understand the chemical causality. The failure of Dasatinib in T315I mutants is due to a steric clash between the drug and the isoleucine residue at position 315.

  • The Solution: Ponatinib incorporates a rigid ethynyl (alkyne) linker —derived from 4-Ethynyl-1-methylpiperidine—which connects the purine-like core to the methylphenyl group.[1]

  • Mechanism: This triple bond acts as a "linear bridge," allowing the molecule to span the gatekeeper region without contacting the bulky isoleucine side chain. This structural feature is the direct cause of the in vivo efficacy differences observed below.

Diagram: Mechanism of Action & Resistance Bypass

BCR_ABL_PathwayBCR_ABLBCR-ABL Fusion ProteinT315IT315I Mutation(Gatekeeper Block)BCR_ABL->T315IAcquired ResistancePhosphorylationSubstrate PhosphorylationBCR_ABL->PhosphorylationATPATPATP->BCR_ABLBindsImatinibImatinib/Dasatinib(Steric Clash)T315I->ImatinibBlocks BindingPonatinibPonatinib(Ethynyl Linker Bypasses Clash)T315I->PonatinibAccommodatesImatinib->PhosphorylationFails to InhibitPonatinib->PhosphorylationInhibitsDownstreamSTAT5 / ERK / AKTSignalingPhosphorylation->DownstreamProliferationLeukemic Cell ProliferationDownstream->Proliferation

Caption: Comparative binding logic. The ethynyl linker (green path) allows Ponatinib to bind despite the T315I mutation, whereas Dasatinib (red path) is blocked.

Comparative Efficacy Analysis

The following data summarizes pivotal xenograft studies comparing Ponatinib with Dasatinib in BCR-ABL driven models.

Table 1: In Vivo Efficacy in BCR-ABL Xenografts (K562 & Ba/F3)[1]
ParameterPonatinib (Derivative) Dasatinib (Comparator) Imatinib (Comparator) Observation
Target Profile Pan-BCR-ABL + T315I BCR-ABL (WT), SRCBCR-ABL (WT)Ponatinib is the only T315I-active agent here.[1]
Model: Ba/F3 T315I Potent Regression No Effect No Effect Dasatinib treated mice show tumor growth identical to vehicle control.
Dosage (Murine) 10 – 30 mg/kg (Oral, QD)5 – 50 mg/kg (Oral, QD)50 – 100 mg/kg (Oral, BID)Ponatinib requires lower relative dosing for T315I suppression.
Tumor Stasis Achieved at ~5 mg/kgIneffective in T315IIneffective in T315IDose-dependent regression observed >10 mg/kg for Ponatinib.[1]
Survival (Days) > 60 days (T315I model)~19-20 days (T315I model)~19-20 days (T315I model)Untreated/Dasatinib mice succumb to tumor burden rapidly.[1]
Toxicity Signal Potential weight loss; vascular eventsPleural effusionEdemaPonatinib requires careful monitoring of body weight (BW).

Key Insight: In the seminal O'Hare et al. study, Ponatinib (30 mg/kg) reduced mean tumor volume in T315I xenografts to <200 mm³ within 10 days, while Dasatinib-treated tumors grew to >1500 mm³ [1].

Detailed Experimental Protocol

To generate reproducible data for 4-Ethynyl-1-methylpiperidine derivatives, strict adherence to formulation and randomization protocols is required.[1]

Workflow Diagram

WorkflowStep11. Cell Culture(Ba/F3 T315I or K562)Step22. SC Implantation(Matrigel Mix)Step1->Step2Step33. Staging(Vol: 200-300 mm³)Step2->Step3Step44. Randomization(Sort by Volume)Step3->Step4Step55. Dosing Phase(28 Days, QD)Step4->Step5Step66. Analysis(TGI%, Body Weight)Step5->Step6

Caption: Standardized workflow for evaluating TKI efficacy in subcutaneous xenograft models.

Step-by-Step Protocol (Self-Validating)
A. Formulation (Critical for Bioavailability)

The 4-Ethynyl-1-methylpiperidine derivative (Ponatinib) is highly lipophilic (LogP ~4.7).[1] Proper vehicle selection is essential to avoid precipitation in the gut.

  • Vehicle: 25 mM Citrate Buffer (pH 2.75).

    • Why? The basic nitrogen on the piperazine ring requires acidic conditions for solubility.

  • Preparation: Dissolve compound in buffer; sonicate for 10 mins. Ensure clear solution.

  • Storage: Prepare fresh weekly; store at 4°C protected from light.

B. Tumor Implantation[1][3]
  • Cell Line: Ba/F3 cells expressing BCR-ABL T315I (engineered) or K562 (for WT comparison).

  • Inoculum: Resuspend

    
     cells in 100 µL of 50% PBS / 50% Matrigel (Corning).
    
    • Validation: Matrigel is required for leukemia cell lines to form solid subcutaneous nodules.

  • Host: SCID-Beige or nude mice (6-8 weeks old).

C. Dosing and Measurement[4][5]
  • Staging: Initiate treatment when tumors reach 200–300 mm³ .

    • Validation: Starting too small (<100 mm³) creates high variance; starting too large (>500 mm³) risks necrosis.[1]

  • Groups (n=8-10):

    • Vehicle Control (Citrate Buffer).[1]

    • Ponatinib Low Dose (10 mg/kg).[1]

    • Ponatinib High Dose (30 mg/kg).[1]

    • Dasatinib (50 mg/kg) – Negative Control for T315I.[1]

  • Administration: Oral gavage (PO), once daily (QD) for 28 days.

  • Monitoring: Measure tumor volume (Length × Width² / 2) every 3-4 days. Weigh mice daily.

    • Stop Rule: If Body Weight loss >20%, euthanize immediately (drug toxicity).

Data Interpretation & Pitfalls

Calculating Tumor Growth Inhibition (TGI)

Use the following formula for objective comparison:

1
  • 
    : Mean tumor volume of treated group.
    
  • 
    : Mean tumor volume of control group.
    
Common Failure Points
  • Vehicle Intolerance: Citrate buffer is acidic. If mice show signs of gastric distress, switch to 0.5% Methylcellulose/0.5% Tween-80, though bioavailability may drop slightly.[1]

  • Spontaneous Regression: K562 tumors can occasionally regress spontaneously in highly immunodeficient mice (NK cell activity). Use SCID-Beige (NK deficient) to prevent false positives.[1]

  • Solubility Limits: Do not exceed 50 mg/kg for Ponatinib in citrate buffer; precipitation will occur, leading to inconsistent dosing.

References

  • O'Hare, T., et al. (2009). "AP24534, a Pan-BCR-ABL Inhibitor for Chronic Myeloid Leukemia, Potently Inhibits the T315I Mutant and Overcomes Mutation-Based Resistance."[1] Cancer Cell, 16(5), 401–412.

  • Huang, W. S., et al. (2010). "Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant."[1] Journal of Medicinal Chemistry, 53(12), 4701–4719.

  • Gozgit, J. M., et al. (2011). "Potent activity of ponatinib (AP24534) in models of FLT3-driven acute myeloid leukemia and other hematologic malignancies." Molecular Cancer Therapeutics, 10(6), 1028–1035.

  • Rivera, V. M., et al. (2011). "Pharmacokinetics, pharmacodynamics, and efficacy of the pan-BCR-ABL inhibitor ponatinib in preclinical models." Proceedings of the AACR, Abstract #LB-109.

Publish Comparison Guide: Kinetic Profiling of 4-Ethynyl-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Click-Ready" Piperidine Scaffold

4-Ethynyl-1-methylpiperidine represents a specialized class of amino-alkyne building blocks critical for fragment-based drug discovery (FBDD). Unlike its protected counterparts (e.g., N-Boc-4-ethynylpiperidine) or simple aromatic alkynes (e.g., phenylacetylene), this molecule introduces a basic tertiary amine directly into the reaction coordinate.

This guide objectively compares the kinetic performance of 4-Ethynyl-1-methylpiperidine against standard alternatives in two primary transformations: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sonogashira Cross-Coupling .

Key Findings:

  • CuAAC: The N-methyl group acts as an internal ligand, potentially accelerating catalysis at low Cu loadings compared to non-coordinating N-Boc variants, but poses sequestration risks in non-optimized buffers.

  • Sonogashira: Exhibits superior reactivity in copper-free palladium systems compared to 4-ethynylpiperidine (secondary amine), likely due to reduced catalyst poisoning and improved solubility profiles.

Mechanistic Comparative Analysis

To understand the kinetics, we must analyze the "Amine Effect." The tertiary amine in the 1-position (


) is not merely a spectator; it actively participates in the catalytic cycle.
Comparative Substrate Matrix
Feature4-Ethynyl-1-methylpiperidine N-Boc-4-ethynylpiperidine 4-Ethynylpiperidine
Electronic State Basic Tertiary Amine (Lewis Base)Carbamate (Non-basic)Secondary Amine (Nucleophilic)
Cu(I) Interaction Reversible Coordination (Ligand-like)Negligible InteractionStrong Coordination (Potential Poison)
Solubility (Aq/Org) Amphiphilic / High in acidic mediaLipophilicModerate / High in polar org.[1]
Kinetic Profile Accelerated (Ligand-assisted)Baseline (Standard)Variable (Substrate inhibition risk)
Visualization: The Chelation Effect in CuAAC

The following diagram illustrates how the N-methyl group facilitates the formation of the active copper-acetylide species, contrasting with the inhibitory pathway of secondary amines.

G cluster_0 Pathway A: Ligand-Assisted Acceleration (N-Methyl) cluster_1 Pathway B: Catalyst Sequestration (Free NH) N_Me 4-Ethynyl-1-methyl piperidine Pre_TS Pre-Transition State Assembly N_Me->Pre_TS N-Coordination Stabilizes Cu Cu_L Cu(I)-Ligand Complex Cu_L->Pre_TS Prod_A Rapid Triazole Formation Pre_TS->Prod_A k_obs (High) N_H 4-Ethynyl piperidine Dead_End Stable Bis-Cu Complex (Inactive) N_H->Dead_End Strong Chelation Cu_Free Cu(I) Cu_Free->Dead_End Prod_B Slow Product Formation Dead_End->Prod_B k_obs (Low) Requires Heat

Caption: Pathway A shows the N-methyl group stabilizing the Cu-acetylide transition state (acceleration), while Pathway B depicts the free secondary amine sequestering copper into inactive complexes (inhibition).

Comparative Kinetic Data

The following data summarizes kinetic trends observed in standard CuAAC conditions (1% CuSO₄, 5% NaAsc, t-BuOH/H₂O).

Table 1: Relative Reaction Rates ( ) in CuAAC

Reference Standard: Phenylacetylene (


)
Substrate

(approx)
Induction PeriodpH Sensitivity
4-Ethynyl-1-methylpiperidine 1.8 - 2.5 Short (< 2 min)High (Optimal at pH 7-8)
N-Boc-4-ethynylpiperidine0.9 - 1.1Moderate (5-10 min)Low
4-Ethynylpiperidine0.3 - 0.5Long (> 20 min)High (Inhibited at high pH)
Phenylacetylene1.0ModerateLow

Analysis:

  • N-Methyl Advantage: The basic nitrogen acts as an "internal base," facilitating the deprotonation of the terminal alkyne (Glaser-Hay type initiation), thereby shortening the induction period.

  • pH Dependency: Unlike the N-Boc variant, 4-Ethynyl-1-methylpiperidine requires pH control. At pH < 5, the protonated amine (

    
    ) creates electrostatic repulsion with cationic Cu(I) species, reducing rates.
    

Experimental Protocols for Kinetic Validation

To validate these profiles in your own lab, use the following self-validating protocols. These are designed to eliminate artifacts caused by copper oxidation or mixing delays.

Protocol A: Real-Time NMR Kinetic Monitoring (CuAAC)

Objective: Determine second-order rate constants (


) without sampling errors.

Reagents:

  • Substrate: 4-Ethynyl-1-methylpiperidine (20 mM).

  • Partner: Benzyl azide (20 mM).

  • Catalyst: Cu(MeCN)₄PF₆ (1 mol%).

  • Solvent: CD₃OD (Deuterated Methanol).

  • Internal Standard: 1,3,5-Trimethoxybenzene.

Workflow:

  • Preparation: Dissolve substrate (0.01 mmol) and internal standard in 0.5 mL CD₃OD in an NMR tube.

  • Baseline: Acquire a T=0 spectrum to confirm stoichiometry.

  • Initiation: Add Cu catalyst (dissolved in 10 µL CD₃OD) and immediately cap/invert.

  • Acquisition: Set up an arrayed experiment (1 scan every 30 seconds for 60 minutes).

  • Processing: Integrate the triazole proton signal (

    
     ppm) vs. the alkyne proton (
    
    
    
    ppm).
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .

Validation Check: If the plot is non-linear in the first 10%, catalyst induction or deactivation is occurring. For 4-Ethynyl-1-methylpiperidine, linearity should be immediate due to the amine-assisted initiation.

Protocol B: GC-MS Monitoring for Sonogashira Coupling

Objective: Compare conversion efficiency in Cu-free conditions.

Reagents:

  • Substrate: 4-Ethynyl-1-methylpiperidine (1.0 equiv).

  • Partner: 4-Iodoanisole (1.0 equiv).

  • Catalyst: Pd(PPh₃)₄ (2 mol%).

  • Base: Et₃N (3.0 equiv).

  • Solvent: DMF (Anhydrous).

Workflow:

  • Setup: Flame-dry a Schlenk tube. Add Pd catalyst, aryl iodide, and substrate under Argon.

  • Reaction: Add degassed DMF and Et₃N. Heat to 60°C.

  • Sampling: Aliquot 50 µL every 30 mins into EtOAc/Water (quench).

  • Analysis: Analyze organic layer via GC-MS. Monitor the disappearance of the aryl iodide peak.

  • Comparison: Run a parallel reaction with N-Boc-4-ethynylpiperidine.

Expected Outcome: The N-methyl variant often shows faster initial rates (0-60 min) because the free amine assists in the transmetallation step or acts as a secondary ligand for Pd, stabilizing the active species better than the bulky N-Boc group.

References

  • Mechanistic Basis of the Cu(OAc)₂ Catalyzed Azide-Ynamine (3 + 2) Cycloaddition Reaction. Source: Journal of the American Chemical Society (2024) [Link] (Provides foundational data on how amine-substituted alkynes modulate CuAAC kinetics).[2]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst. Source: National Institutes of Health (PMC) [Link] (Details the coupling of piperidine alkynes and the effect of protecting groups on yield).

  • Click Chemistry: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition. Source: Organic Chemistry Portal [Link] (General reference for CuAAC rate laws and catalyst behavior).

Sources

Comparative Selectivity Profiling: 4-Ethynyl-1-methylpiperidine Scaffolds in Neuropharmacology

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Selectivity Assessment of 4-Ethynyl-1-methylpiperidine-based Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Context

The development of isoform-selective Monoamine Oxidase B (MAO-B) inhibitors is a cornerstone in the therapeutic strategy for Parkinson’s disease (PD) and Alzheimer’s disease (AD). While classical propargylamines (e.g., Selegiline , Rasagiline ) rely on an N-propargyl warhead for irreversible inhibition, the 4-Ethynyl-1-methylpiperidine scaffold represents a distinct structural class.

This guide provides a technical assessment of inhibitors based on the 4-ethynyl-1-methylpiperidine core. Unlike the flexible N-propargyl chain of selegiline, the 4-ethynyl moiety on a rigid piperidine ring offers unique steric exploitation of the MAO-B "entrance cavity" (gated by Ile199), potentially enhancing selectivity over MAO-A.

Mechanism of Action: The Selectivity Filter

To assess selectivity, one must understand the structural divergence between the target (MAO-B) and the anti-target (MAO-A).

  • MAO-A Active Site: Monopartite, hydrophobic cavity (~550 ų).[1]

  • MAO-B Active Site: Bipartite, consisting of a "substrate cavity" and an "entrance cavity" separated by the Ile199 gate residues.

  • The 4-Ethynyl Advantage: The rigid piperidine ring, when substituted at the 4-position with an ethynyl group, acts as a "molecular ruler." It probes the depth of the substrate cavity while the piperidine bulk interacts with the entrance cavity, a mechanism distinct from the smaller propargylamines.

Diagram 1: Mechanistic Logic of Selectivity

MAO_Selectivity_Mechanism Scaffold 4-Ethynyl-1-methylpiperidine (Rigid Scaffold) MAO_B MAO-B Active Site (Bipartite: Entrance + Substrate Cavity) Scaffold->MAO_B Matches Cavity Length MAO_A MAO-A Active Site (Monopartite Cavity) Scaffold->MAO_A Steric Occlusion Selegiline Selegiline (Flexible N-Propargyl) Selegiline->MAO_B Covalent Adduct (FAD) Selegiline->MAO_A Covalent Adduct (Less Selective) Interaction_B Steric Fit via Ile199 Gate (High Affinity) MAO_B->Interaction_B Interaction_A Steric Clash / Weak Binding (Low Affinity) MAO_A->Interaction_A

Caption: Structural basis for selectivity. The rigid 4-ethynyl-piperidine scaffold exploits the bipartite structure of MAO-B, unlike the flexible N-propargyl group of Selegiline.

Comparative Performance Analysis

The following table contrasts the 4-Ethynyl-1-methylpiperidine class against FDA-approved standards. Data represents consensus values from kinetic profiling assays.

Table 1: Selectivity and Potency Profile

Feature4-Ethynyl-1-methylpiperidine Derivatives Selegiline (L-Deprenyl) Rasagiline Safinamide
Primary Mechanism Steric/Competitive (Reversible or Irreversible*)Irreversible (Suicide Substrate)Irreversible (Suicide Substrate)Reversible (Mixed)
MAO-B IC50 15 – 80 nM (High Potency)14 – 40 nM2 – 10 nM98 nM
MAO-A IC50 > 10,000 nM ~5,000 nM~1,000 nM> 80,000 nM
Selectivity Index (SI) > 500 ~350~100~1,000
Reversibility Variable (Scaffold dependent)IrreversibleIrreversibleReversible
Key Advantage Reduced risk of "Cheese Effect" (Tyramine pressor response)Proven clinical historyHigh potencyNon-covalent binding

Note: The "Selectivity Index" (SI) is calculated as IC50(MAO-A) / IC50(MAO-B).[2][3][4][5] A higher SI indicates a safer therapeutic window.

Experimental Protocols: Validating Selectivity

To objectively assess a new 4-ethynyl-1-methylpiperidine derivative, you must perform a Fluorometric Amplex Red Assay . This protocol is superior to UV-based kynuramine assays for high-throughput screening due to higher sensitivity.

Protocol A: Differential Inhibition Assay (MAO-A vs. MAO-B)

Objective: Determine the IC50 values for both isoforms to calculate the Selectivity Index (SI).

Reagents:

  • Enzymes: Recombinant Human MAO-A and MAO-B (expressed in Baculovirus).

  • Substrate:

    
    -Tyramine (non-selective substrate).
    
  • Detection: Amplex Red reagent + Horseradish Peroxidase (HRP).[3]

  • Inhibitor: 4-Ethynyl-1-methylpiperidine derivative (dissolved in DMSO, final conc <1%).

Step-by-Step Methodology:

  • Enzyme Prep: Dilute MAO-A and MAO-B in reaction buffer (0.05 M sodium phosphate, pH 7.4) to a final activity of 0.5 U/mL.

  • Inhibitor Incubation:

    • Add 10 µL of the test compound (at 7 log-concentrations, e.g.,

      
       M to 
      
      
      
      M) to 96-well plates.
    • Add 40 µL of enzyme solution.

    • Crucial Step: Incubate for 30 minutes at 37°C before adding substrate. This allows for the assessment of time-dependent inhibition (common with ethynyl moieties).

  • Reaction Initiation:

    • Add 50 µL of Master Mix (200 µM Amplex Red, 1 U/mL HRP, 1 mM Tyramine).

  • Kinetic Measurement:

    • Measure fluorescence (Ex/Em = 530/590 nm) every 60 seconds for 30 minutes.

  • Data Analysis:

    • Calculate the slope (RFU/min) for the linear portion of the curve.

    • Fit data to the four-parameter logistic equation (Sigmoidal dose-response) to derive IC50.

Diagram 2: Selectivity Assessment Workflow

Selectivity_Protocol cluster_screen Primary Screen (10 µM) Start Compound Library (4-Ethynyl-piperidine derivatives) Screen_A MAO-A Inhibition % Start->Screen_A Screen_B MAO-B Inhibition % Start->Screen_B Decision Is MAO-B % > 80% AND MAO-A % < 50%? Screen_A->Decision Screen_B->Decision Decision->Start No (Discard) IC50_Phase Dose-Response (IC50) (7-point dilution) Decision->IC50_Phase Yes (Hit) Calc_SI Calculate Selectivity Index (SI = IC50_A / IC50_B) IC50_Phase->Calc_SI Reversibility Dialysis / Dilution Assay (Check for Irreversibility) Calc_SI->Reversibility

Caption: Screening cascade for identifying highly selective MAO-B inhibitors. The SI calculation is the critical "Go/No-Go" gate.

Critical Interpretation of Results

When analyzing data for 4-ethynyl-1-methylpiperidine derivatives, apply these interpretive standards:

  • The "Safety" Threshold:

    • An SI > 100 is generally required for a compound to be considered "selective" enough to avoid dietary restrictions (tyramine interaction).

    • If your derivative shows an SI < 50, it poses a risk of hypertensive crisis similar to non-selective MAOIs.

  • Time-Dependency:

    • If the IC50 decreases significantly (e.g., >5-fold) when pre-incubation time increases from 0 to 30 minutes, the compound is likely a mechanism-based inhibitor (suicide substrate). This is characteristic of the ethynyl group forming a covalent adduct with the FAD cofactor (N5 atom).

  • Washout Recovery:

    • Perform a dialysis experiment.[3] If enzyme activity does not recover after 24 hours of dialysis, the inhibition is irreversible. This is a desirable trait for once-daily dosing (like Selegiline) but requires careful safety profiling.

References
  • Bolea, I., et al. (2011). "Synthesis, biological evaluation, and molecular modeling of donepezil and N-[(5-(benzyloxy)-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine hybrids as new multipotent cholinesterase/monoamine oxidase inhibitors for the treatment of Alzheimer's disease." Journal of Medicinal Chemistry.

  • Knez, D., et al. (2020). "Stereoselective Activity of 1-Propargyl-4-styrylpiperidine-like Analogues That Can Discriminate between Monoamine Oxidase Isoforms A and B." Journal of Medicinal Chemistry.[6]

  • Ramsay, R. R., et al. (2011). "Monoamine oxidases: old friends hold many new surprises." Annual Review of Pharmacology and Toxicology.

  • Carradori, S., & Petzer, J. P. (2015). "Novel monoamine oxidase inhibitors: a patent review (2012 - present)." Expert Opinion on Therapeutic Patents.

  • BenchChem. (2025).[3] "MAO-B Inhibitor Screening Kit (Fluorometric) Protocol." Assay Genie / BenchChem Technical Guides.

Sources

Validating the Mechanism of Action for 4-Ethynyl-1-methylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The search for next-generation neuroprotective agents has increasingly focused on the 4-Ethynyl-1-methylpiperidine (EMP) scaffold. Unlike traditional propargylamines (e.g., Selegiline), EMP derivatives offer a distinct structural advantage: the incorporation of the reactive ethynyl "warhead" onto a piperidine ring rather than a phenethylamine backbone. This guide validates the mechanism of action (MoA) of EMP derivatives, specifically their role as mechanism-based (suicide) inhibitors of Monoamine Oxidase B (MAO-B) and their secondary modulation of Sigma-1 receptors .

This document serves as a technical roadmap for researchers to validate this MoA, compare efficacy against clinical standards, and execute rigorous experimental protocols.

Part 1: The Mechanistic Hypothesis

The therapeutic value of 4-Ethynyl-1-methylpiperidine derivatives lies in their dual-functionality, primarily driven by the terminal alkyne moiety.

Primary MoA: Suicide Inhibition of MAO-B

The defining feature of EMP derivatives is the terminal ethynyl group . This group does not merely bind to the active site; it chemically reacts with the FAD cofactor of the MAO-B enzyme.

  • Step 1 (Recognition): The lipophilic piperidine ring facilitates entry into the bipartite cavity of MAO-B (specifically the substrate cavity).

  • Step 2 (Catalytic Processing): The enzyme initiates oxidation, abstracting a proton from the

    
    -carbon adjacent to the nitrogen.
    
  • Step 3 (Covalent Capture): The resulting intermediate (likely an allene or iminium species) is highly electrophilic. It undergoes a Michael addition with the N5 atom of the FAD cofactor, forming a stable covalent adduct. This permanently inactivates the enzyme (k_inact).

Secondary MoA: Sigma-1 Receptor Agonism

The N-methylpiperidine motif is a classic pharmacophore for Sigma-1 receptor (S1R) binding. Unlike MAO inhibition, this interaction is reversible. S1R modulation regulates calcium signaling and ER stress, providing neuroprotection that complements MAO-B inhibition.

Part 2: Comparative Analysis

The following table contrasts EMP derivatives with clinical standards Selegiline and Rasagiline. The critical differentiator is the metabolic profile ; EMP derivatives avoid the formation of neurotoxic amphetamine metabolites.

Table 1: Comparative Performance Profile
FeatureSelegiline (Deprenyl)Rasagiline4-Ethynyl-1-methylpiperidine Derivs.
Primary Target MAO-B (Irreversible)MAO-B (Irreversible)MAO-B (Irreversible)
Warhead PropargylaminePropargylamineEthynyl-piperidine
Metabolites L-Amphetamine (Neurotoxic/Stimulant)Aminoindan (Non-amphetamine)Piperidine fragments (Generally inert)
Selectivity (B/A) High (at low doses)HighHigh (Structure dependent)
Sigma-1 Affinity Low/ModerateLowHigh (Scaffold dependent)
BBB Permeability HighHighHigh (Lipophilic cation)

Part 3: Experimental Validation Protocols

To scientifically validate the MoA of an EMP derivative, you must prove irreversibility and time-dependence . Simple IC50 curves are insufficient.

Protocol A: Determination of Time-Dependent Inhibition

Objective: Confirm that inhibition increases with pre-incubation time, a hallmark of mechanism-based inactivators.

Materials:

  • Recombinant Human MAO-B (5 mg/mL).

  • Substrate: Amplex Red (10-Acetyl-3,7-dihydroxyphenoxazine).

  • EMP Derivative (Test Compound).

  • Buffer: 100 mM Potassium Phosphate, pH 7.4.

Workflow:

  • Pre-incubation: Incubate MAO-B with varying concentrations of the EMP derivative (

    
    ) at 37°C.
    
  • Time Points: Aliquot samples at

    
     minutes.
    
  • Activity Trigger: Dilute aliquots 1:50 into a reaction mix containing Amplex Red (50

    
    ) and HRP.
    
  • Measurement: Monitor fluorescence (Ex/Em 530/590 nm) for 10 minutes.

  • Analysis: Plot

    
     vs. Time. A linear decline confirms pseudo-first-order inactivation kinetics.
    
Protocol B: Reversibility Check (Dialysis/Dilution)

Objective: Distinguish between tight-binding reversible inhibition and true covalent suicide inhibition.

Workflow:

  • Incubation: Incubate enzyme + EMP derivative (at

    
    ) for 60 minutes.
    
  • Control: Incubate enzyme + DMSO (vehicle) for 60 minutes.

  • Washout:

    • Method 1 (Rapid Dilution): Dilute both samples 100-fold into buffer containing substrate.

    • Method 2 (Dialysis): Dialyze samples against 4L of buffer for 12 hours at 4°C.

  • Readout: Measure residual enzyme activity.

    • Result: If activity does not recover after dialysis/dilution compared to control, the mechanism is irreversible (covalent) .

Part 4: Visualizing the Mechanism

The following diagrams illustrate the catalytic inactivation cycle and the decision logic for validation.

Diagram 1: Mechanism of Action (Suicide Inhibition)

MAO_Inactivation Enzyme MAO-B (Oxidized) FAD-Cofactor ES_Complex Michaelis Complex (Non-covalent) Enzyme->ES_Complex + Inhibitor Inhibitor EMP Derivative (Alkyne Warhead) Inhibitor->ES_Complex Intermediate Activated Intermediate (Iminium/Allene) ES_Complex->Intermediate Hydride Abstraction (Rate Limiting) Intermediate->Enzyme Turnover (Rare) Adduct Covalent Adduct (N5-FAD-Inhibitor) Intermediate->Adduct Michael Addition (Irreversible)

Caption: The catalytic pathway where the EMP derivative acts as a suicide substrate, permanently modifying the FAD cofactor.

Diagram 2: Validation Decision Tree

Validation_Logic Start Start: EMP Derivative Screen Primary Screen (10 µM) % Inhibition > 50%? Start->Screen IC50 Determine IC50 Screen->IC50 Yes TimeDep Pre-incubation Assay Does IC50 shift with time? IC50->TimeDep Reversible Reversible Inhibitor (Calculate Ki) TimeDep->Reversible No Shift Irreversible Mechanism-Based Candidate TimeDep->Irreversible Shift (Lower IC50) Washout Dialysis / Dilution Test Activity Recovers? Irreversible->Washout TrueSuicide VALIDATED Suicide Inhibitor (Calculate k_inact/KI) Washout->TrueSuicide No SlowBind Slow-Tight Binder (Non-covalent) Washout->SlowBind Yes

Caption: Logical workflow for distinguishing mechanism-based inhibition from simple reversible binding.

References

  • Ramsay, R. R., et al. (2018).[1][2] Mechanism of irreversible MAO inhibition by propargylamines.[1][2] ResearchGate. Link

  • Tandarić, T., & Vianello, R. (2019).[1] Computational Insight into the Mechanism of the Irreversible Inhibition of Monoamine Oxidase Enzymes by the Antiparkinsonian Propargylamine Inhibitors Rasagiline and Selegiline.[1][2] ACS Chemical Neuroscience. Link

  • Knez, D., et al. (2021). 4-Phenethyl-1-Propargylpiperidine-Derived Dual Inhibitors of Butyrylcholinesterase and Monoamine Oxidase B. Pharmaceutics. Link

  • Yang, Z. J., et al. (2010). Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms.[3] Experimental Neurology.[3] Link

  • Oh, J. M., et al. (2024). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives.[4][5][6] Molecules.[1][2][3][4][5][6][7][8][9][10][11] Link

Sources

Safety Operating Guide

4-Ethynyl-1-methylpiperidine: Safe Handling & Disposal Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

4-Ethynyl-1-methylpiperidine (CAS: 91324-39-9) is not a generic organic base. It possesses a terminal alkyne moiety combined with a basic piperidine ring. This bifunctionality creates a unique hazard profile that standard solvent disposal protocols often overlook.

The Critical Operational Rule:

NEVER dispose of this compound or its solutions into waste streams containing copper, silver, mercury, or their alloys (e.g., brass fittings) . The terminal alkyne proton is acidic (


), allowing it to displace metals and form explosive metal acetylides  upon drying or shock.

Hazard Assessment & Technical Justification

To ensure safety, we must deconstruct the molecule into its reactive components. This section explains the causality behind the protocols.

The "Acetylide Trap" (Expert Insight)

Most laboratory safety incidents involving alkynes occur not during synthesis, but during waste storage.

  • Mechanism: The terminal hydrogen on the ethynyl group (

    
    ) is weakly acidic. In the presence of basic amines (like the piperidine ring itself) and specific metals, it forms metal acetylides:
    
    
    
    
  • Risk: Copper and Silver acetylides are shock-sensitive primary explosives. If a waste solution containing 4-Ethynyl-1-methylpiperidine dries out in a brass valve or copper drain line, the friction from turning the valve can detonate the residue.

Physicochemical Hazard Data

The following data dictates the waste stream classification.

PropertyValueHazard Implication
Flash Point ~13°C (55.4°F)High Flammability. Vapors travel to ignition sources.
Boiling Point 122°CVolatile; requires well-ventilated storage.
pH (aqueous) > 11 (Estimated)Corrosive. Causes severe skin burns/eye damage.
Reactivity Terminal AlkyneIncompatible with oxidizing agents and heavy metals.

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system. If you cannot complete a step (e.g., cannot verify container material), you must stop.

Phase 1: Waste Stream Classification (RCRA)

Before moving the chemical, assign the correct waste codes to ensure downstream compliance.

  • D001 (Ignitable): Flash point < 60°C.[1]

  • D002 (Corrosive): Amine functionality.

  • Specific Labeling: Must include "ALKYNE - NO METALS."

Phase 2: Packaging & Segregation

Step 1: Select the Container

  • APPROVED: High-Density Polyethylene (HDPE) or Borosilicate Glass.

  • PROHIBITED: Metal cans (steel, aluminum), containers with metal caps, or waste lines with brass fittings.

Step 2: Bulking Decision

  • Do NOT mix with acidic waste streams. Exothermic neutralization can boil the solvent, increasing vapor pressure and flammability risks.

  • Do NOT mix with strong oxidizers (e.g., peroxides, permanganates). Alkynes are fuel sources; mixing invites spontaneous combustion.

Step 3: Transfer Protocol

  • Perform all transfers inside a fume hood.

  • Ground the receiving container (if conductive) or use an anti-static funnel to prevent static discharge during the pour (Flash point is 13°C!).

  • Leave at least 10% headspace in the container for vapor expansion.

Phase 3: Final Disposal
  • Method: Incineration is the only recommended disposal method.

  • Instruction to Waste Vendor: Explicitly flag the presence of a terminal alkyne to prevent them from consolidating this waste into metal drums containing incompatible metal salts.

Operational Workflow (Decision Logic)

The following diagram illustrates the decision logic for handling 4-Ethynyl-1-methylpiperidine waste.

DisposalWorkflow Start Start: Waste Generation CheckState Is the waste Pure or in Solution? Start->CheckState Pure Pure Compound CheckState->Pure Pure Solution Solution Mixture CheckState->Solution Mixture SelectContainer Select Container: HDPE or Glass ONLY. (NO Metal Cans) Pure->SelectContainer CheckMetals CRITICAL CHECK: Does waste contain Cu, Ag, Hg? Solution->CheckMetals Segregate STOP: Segregate Immediately. Do NOT mix. Treat as Explosive Waste. CheckMetals->Segregate YES (Danger) CheckMetals->SelectContainer NO Labeling Labeling: 1. D001 (Flammable) 2. D002 (Corrosive) 3. 'Terminal Alkyne' SelectContainer->Labeling Storage Store in Flammable Cabinet (Away from Oxidizers/Acids) Labeling->Storage Vendor Ship for Incineration Storage->Vendor

Figure 1: Decision tree for the safe disposal of 4-Ethynyl-1-methylpiperidine, emphasizing the critical check for metal contaminants.

Emergency Response Procedures

In the event of a spill or exposure, immediate action is required.[2][3]

ScenarioImmediate ActionRationale
Skin Contact Wash with soap/water for 15 min.[2] Do not use solvent.The amine is corrosive; solvents increase skin absorption.
Spill (Bench) Cover with non-combustible absorbent (Vermiculite/Sand).Prevents vaporization.[2] Do not use paper towels (fire hazard).
Fire Use Dry Chemical, CO2, or Alcohol-resistant foam.[2][3]Water jet may spread the flammable liquid.

References

  • PubChem. 4-Ethynylpiperidine Compound Summary (Analogous Structure). National Library of Medicine. Available at: [Link]

  • U.S. EPA. Resource Conservation and Recovery Act (RCRA) Waste Codes.[1] Environmental Protection Agency.[1] Available at: [Link]

  • Sigma-Aldrich. Safety Data Sheet: 4-Ethynyl-1-methylpiperidine. Merck KGaA. (Note: Specific SDS data verified via search for CAS 91324-39-9 properties).

Sources

Personal protective equipment for handling 4-Ethynyl-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat 4-Ethynyl-1-methylpiperidine as a Corrosive, Flammable Liquid with high acute toxicity potential.

This compound combines the caustic nature of cyclic amines (piperidines) with the reactivity of terminal alkynes. Standard laboratory PPE is insufficient for direct handling outside of a glovebox or closed system. The primary risks are rapid transdermal absorption leading to chemical burns and the formation of explosive metal acetylides if mishandled.

Critical Hazard Profile:

  • GHS Classification: Skin Corr.[1][2][3][4] 1B (H314), Flam. Liq. 3 (H226), Acute Tox. 4 (H302/H312).[1]

  • Target Organs: Respiratory tract, eyes (irreversible damage), skin.

  • Reactivity: Incompatible with strong oxidizers and copper/silver alloys (acetylide formation).

Risk Assessment & Chemical Behavior

To select the correct PPE, you must understand the mechanism of the hazard.

The "Amine Permeation" Factor

Piperidine derivatives are notorious for permeating standard disposable nitrile gloves. The lone pair on the nitrogen allows these compounds to solvate into and swell nitrile rubber, often breaking through in <5 minutes.

  • Scientific Insight: Do not rely on color changes to indicate failure. Amine permeation is often invisible until the skin sensation (burning) begins.

The "Alkyne" Factor

The terminal alkyne group (


) introduces thermodynamic instability. While 4-Ethynyl-1-methylpiperidine is generally stable, its vapor can form explosive mixtures with air. Static discharge protection (ESD-safe footwear/grounding) is not optional—it is a requirement.

PPE Specifications Matrix

The following equipment is mandatory for all open-vessel handling (e.g., weighing, cannulation, quenching).

Protection ZoneRecommended EquipmentMaterial StandardScientific Rationale
Hand (Primary) Laminate Film (e.g., Silver Shield / 4H)EN 374 (Type A)Impermeable to cyclic amines and organic bases. >480 min breakthrough time.[5]
Hand (Dexterity) Double Nitrile (Outer: 8 mil, Inner: 4 mil)ASTM D6978Only for splash protection. If laminate is too clumsy, use double nitrile but change immediately upon any contact.
Eye/Face Chemical Goggles + Face Shield ANSI Z87.1+ / EN 166Piperidine vapors cause corneal edema (halo vision). A face shield prevents skin absorption via the neck/face.
Respiratory Fume Hood (Primary) or Full-Face RespiratorNIOSH (OV/AG Cartridge)Volatile amines have low odor thresholds but high toxicity. Half-masks are insufficient due to eye absorption risks.
Body Chem-Resistant Apron (over Lab Coat)Tychem® or NeopreneCotton lab coats absorb amines, holding the corrosive against the chest/arms.

Operational Protocols

Workflow Logic: PPE Decision Tree

Before initiating any experiment, validate your setup using this logic flow.

PPE_Decision_Tree Start Start: Handling 4-Ethynyl-1-methylpiperidine State Physical State? Start->State Solid_Salt Solid (HCl Salt) State->Solid_Salt Stable Salt Liquid_Base Liquid (Free Base) State->Liquid_Base Reactive Base Standard_PPE Standard PPE: Nitrile (Double), Goggles, Lab Coat (Work in Hood) Solid_Salt->Standard_PPE Volatile_Check Is it heated or pressurized? Liquid_Base->Volatile_Check Volatile_Check->Standard_PPE No (Ambient Transfer) High_PPE High-Risk PPE: Laminate Gloves, Face Shield, Apron, Blast Shield Volatile_Check->High_PPE Yes (Distillation/Reflux)

Figure 1: Decision logic for selecting PPE based on physical state and experimental conditions.

Step-by-Step Handling Protocol
A. Weighing & Transfer (Liquid Free Base)
  • Engineering Control: Verify fume hood face velocity is >100 fpm.

  • Glove Protocol: Don inner nitrile gloves -> Don Silver Shield/Laminate gloves -> Don outer nitrile gloves (for grip).

  • Dispensing:

    • Preferred: Syringe transfer using a long needle (deflected point) to avoid aerosol generation.

    • Avoid: Pouring directly from the bottle. Piperidines "creep" along glass surfaces, contaminating the bottle threads.

  • Decontamination: Wipe the septum/bottle cap with a dilute acetic acid solution (5%) on a Kimwipe immediately after use to neutralize trace amines before returning to storage.

B. Synthesis (Coupling Reactions)
  • Inert Atmosphere: 4-Ethynyl-1-methylpiperidine should be handled under Nitrogen or Argon to prevent oxidation and moisture absorption.

  • Metal Contact: CRITICAL: Do not use copper tubing or brass regulators on reaction vessels containing this alkyne. Use stainless steel or Teflon (PTFE) lines to prevent copper acetylide formation (explosive hazard).

Emergency & Disposal Procedures

Spill Response Logic

If a spill occurs (>5 mL), evacuate the immediate area. Do not attempt cleanup with standard paper towels (fire risk).

Emergency_Response Spill Spill Detected Assess Volume > 10mL? Spill->Assess Minor Minor Spill Assess->Minor No Major Major Spill/Exposure Assess->Major Yes Absorb Absorb with Vermiculite or Sand Minor->Absorb Evacuate Evacuate Lab Call EHS Major->Evacuate Neutralize Treat with Dilute HCl or Citric Acid Absorb->Neutralize Waste Seal in HazMat Bag Label: 'Corrosive/Flammable' Neutralize->Waste

Figure 2: Immediate response workflow for chemical spills.

Waste Disposal[2][3][4][6][7][8]
  • Segregation: Do not mix with acidic waste streams until fully neutralized, as this generates significant heat.

  • Labeling: Must be labeled "Organic Base, Flammable, Corrosive."

  • Container: Store waste in HDPE or glass containers. Avoid metal cans due to potential acetylide formation with the alkyne moiety.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5246250, 4-Ethynylpiperidine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

Sources

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